4-(Oxetan-3-yloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYTJFWCZEPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309379 | |
| Record name | 4-(3-Oxetanyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349715-80-5 | |
| Record name | 4-(3-Oxetanyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Oxetanyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxetan-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Oxetan-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(Oxetan-3-yloxy)aniline, a valuable and increasingly utilized building block in modern medicinal chemistry. The strategic incorporation of the oxetane motif is a well-established method for enhancing the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[1] This document delineates the core synthetic strategies, provides detailed, field-proven experimental protocols, and discusses the underlying chemical principles that guide these syntheses. By offering a thorough understanding of the available synthetic routes, this guide aims to empower researchers in the efficient and strategic synthesis of this important intermediate for applications in drug discovery and materials science.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug design.[2] Its incorporation into small molecules can significantly improve their pharmacological profile. Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering a more polar and metabolically stable alternative.[1] This modification can lead to enhanced aqueous solubility, a critical parameter for oral bioavailability, and can modulate the basicity of adjacent functional groups, which can be advantageous for optimizing target engagement and pharmacokinetic properties.[1] The aniline functional group of this compound provides a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions, making it a highly sought-after intermediate for the synthesis of compound libraries and the optimization of lead compounds.[1]
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The two most prevalent and practical routes are the Williamson ether synthesis and a two-step approach involving an initial nucleophilic aromatic substitution followed by a reduction. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific substitution patterns of the target analogs.
Pathway A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for the formation of ethers.[3] In the context of this compound synthesis, this pathway involves the reaction of a phenoxide with an oxetane electrophile. The most common implementation of this strategy utilizes 4-aminophenol as the starting material.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-aminophenol with a suitable base, acts as a nucleophile and attacks an oxetane derivative bearing a good leaving group at the 3-position, such as a tosylate or a halide.[3]
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-aminophenol without significantly reacting with the aniline functionality. Common choices include sodium hydroxide, potassium carbonate, or cesium carbonate. The use of a very strong base like sodium hydride could potentially deprotonate the aniline as well, leading to undesired side reactions.
-
Oxetane Electrophile: Oxetan-3-yl tosylate or 3-bromooxetane are effective electrophiles for this reaction. The tosylate is an excellent leaving group, often leading to higher yields and milder reaction conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to dissolve the reactants and facilitate the SN2 reaction.
Detailed Experimental Protocols
Protocol for Pathway A: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-aminophenol and 3-bromooxetane.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-aminophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add 3-bromooxetane (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Pathway B: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction
An alternative and often high-yielding approach involves an initial nucleophilic aromatic substitution (SNAr) reaction between oxetan-3-ol and an activated aromatic system, followed by the reduction of a nitro group to the desired aniline. 4-Fluoronitrobenzene is a common starting material for this pathway due to the high activation of the fluoride as a leaving group by the electron-withdrawing nitro group.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction between oxetan-3-ol and 4-fluoronitrobenzene is facilitated by a strong base, such as sodium hydride, which deprotonates the hydroxyl group of oxetan-3-ol to form a potent nucleophile. The electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack and stabilizing the Meisenheimer complex intermediate.
-
Reduction of the Nitro Group: A variety of reducing agents can be employed to convert the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other methods, such as reduction with tin(II) chloride or iron in acidic media, are also effective.
Protocol for Pathway B: Two-Step Synthesis
This protocol outlines the synthesis of this compound starting from oxetan-3-ol and 4-fluoronitrobenzene.
Step 1: Synthesis of 3-(4-Nitrophenoxy)oxetane
-
Alkoxide Formation: To a cooled (0 °C) solution of oxetan-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Reaction with Aryl Halide: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-fluoronitrobenzene (1.1 eq.) in THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-(4-nitrophenoxy)oxetane.
Step 2: Synthesis of this compound
-
Hydrogenation Setup: Dissolve 3-(4-nitrophenoxy)oxetane (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add 10% palladium on carbon (10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon) while stirring vigorously at room temperature for 4-6 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation
| Pathway | Starting Materials | Key Reagents | Solvent | Typical Yield |
| A: Williamson Ether Synthesis | 4-Aminophenol, 3-Bromooxetane | K₂CO₃ | DMF | Moderate to Good |
| B: Two-Step Synthesis | Oxetan-3-ol, 4-Fluoronitrobenzene | NaH (Step 1), H₂, Pd/C (Step 2) | THF (Step 1), Ethanol (Step 2) | Good to Excellent |
Visualization of Synthetic Pathways
Diagram for Pathway A: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of this compound.
Diagram for Pathway B: Two-Step Synthesis
References
An In-Depth Technical Guide to 4-(Oxetan-3-yloxy)aniline: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, comprehensive characterization, and utility of the valuable building block, 4-(Oxetan-3-yloxy)aniline.
Introduction
This compound, identified by its CAS number 1349715-80-5 , is a bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science.[1] This compound uniquely combines a reactive aniline moiety with a strained oxetane ring, a structural motif increasingly recognized for its ability to favorably modulate the physicochemical properties of drug candidates.[2] The incorporation of the oxetane ring, a four-membered cyclic ether, can enhance aqueous solubility, metabolic stability, and lipophilicity, while also serving as a non-classical bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[3] The primary amino group of the aniline provides a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in the synthesis of complex molecular architectures.[2]
This technical guide provides a comprehensive overview of the synthesis, detailed characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1349715-80-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Monoisotopic Mass | 165.07898 Da | [4] |
| Predicted XlogP | 0.9 | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The two most common and effective methods are the Williamson ether synthesis and reductive amination. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Williamson Ether Synthesis
This classical and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound synthesis, this translates to the reaction of 4-aminophenol with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane) in the presence of a base.
The underlying principle of this Sₙ2 reaction is the deprotonation of the phenolic hydroxyl group of 4-aminophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halooxetane, displacing the halide and forming the desired ether bond.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Aminophenol
-
3-Bromooxetane (or 3-Iodooxetane)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF, add finely powdered potassium carbonate (2.0 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 3-bromooxetane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Reductive Amination
An alternative and often efficient route to this compound is the reductive amination of oxetan-3-one with a suitable aniline derivative. This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.
The causality behind this experimental choice lies in the commercial availability of oxetan-3-one and the efficiency of the reductive amination process. The reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material.
Experimental Protocol: Reductive Amination
Materials:
-
p-Phenylenediamine
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of p-phenylenediamine (1.0 equivalent) and oxetan-3-one (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
-
Aromatic Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (typically δ 6.5-7.0 ppm). The protons ortho to the amino group will be upfield due to the electron-donating nature of the nitrogen, while the protons ortho to the oxetanyloxy group will be slightly downfield.
-
Oxetane Protons: The protons of the oxetane ring will exhibit a more complex pattern. The methine proton (CH) attached to the oxygen of the ether linkage will be the most deshielded of the aliphatic protons. The methylene protons (CH₂) of the oxetane ring will likely appear as two multiplets due to their diastereotopic nature.
-
Amine Protons: The protons of the amino group will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments within the molecule.
-
Aromatic Carbons: The four distinct aromatic carbons will appear in the region of δ 115-150 ppm. The carbon attached to the nitrogen (C-NH₂) will be significantly shielded, while the carbon attached to the oxygen (C-O) will be deshielded.
-
Oxetane Carbons: The carbons of the oxetane ring will appear in the aliphatic region. The methine carbon (CH-O) will be the most deshielded, followed by the methylene carbons (CH₂-O).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3450-3300 | N-H stretch (primary amine) | Two sharp to medium bands |
| 3100-3000 | Aromatic C-H stretch | Medium to weak bands |
| 2980-2850 | Aliphatic C-H stretch | Medium to weak bands |
| 1620-1580 | N-H bend (primary amine) | Medium to strong band |
| 1520-1480 | Aromatic C=C stretch | Medium to strong bands |
| 1250-1200 | Aryl-O stretch | Strong band |
| 1000-950 | C-O-C stretch (oxetane) | Strong band |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165).
-
Loss of the Oxetane Ring: Fragmentation of the ether linkage could lead to a significant peak corresponding to the aminophenoxy cation.
-
Fragmentation of the Aniline Ring: Further fragmentation of the aromatic ring can also be expected.
Applications in Research and Development
The unique structural features of this compound make it a highly attractive building block in several areas of chemical research, particularly in drug discovery.
-
Kinase Inhibitors: The oxetane moiety can act as a hydrogen bond acceptor, making it a valuable component in the design of kinase inhibitors that target the hinge region of the enzyme.[2]
-
Improving Physicochemical Properties: As a bioisosteric replacement for other functional groups, the oxetane ring can be strategically incorporated into lead compounds to enhance their solubility, metabolic stability, and overall drug-like properties.[3]
-
Scaffold for Library Synthesis: The versatile aniline functionality allows for the rapid diversification of the core structure through reactions such as amide bond formation, sulfonylation, and cross-coupling reactions, facilitating the generation of compound libraries for high-throughput screening.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety practices include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive aniline group and a property-enhancing oxetane ring provides a powerful tool for the design and synthesis of novel molecules with improved characteristics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective use in innovative research and development endeavors.
References
Whitepaper: The Strategic Incorporation of Oxetane-Containing Anilines in Modern Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides an in-depth exploration of oxetane-containing anilines, a privileged scaffold in numerous therapeutic programs. We will dissect the strategic rationale for their design, detail robust synthetic methodologies, present protocols for biological evaluation, and analyze their impact on biological activity. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical entity to overcome prevalent challenges in drug development, from poor solubility and metabolic instability to off-target toxicity.
The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation
The ascent of the oxetane ring in drug design is attributable to its profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Unlike historically favored "flat" aromatic systems, the sp³-rich, puckered structure of oxetane provides increased three-dimensionality, enabling exploration of previously inaccessible chemical space and potentially improving target selectivity.[3][4]
Bioisosterism: Beyond the Classics
A primary application of the oxetane ring is as a non-classical bioisostere for common functional groups, allowing for the fine-tuning of molecular properties while maintaining or enhancing biological activity.[1][5]
-
gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the often lipophilic gem-dimethyl group.[1][6] It occupies a similar steric volume but introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, which can significantly improve aqueous solubility.[7][8]
-
Carbonyl Group Replacement: Oxetanes can mimic the hydrogen bonding ability, dipole moment, and lone pair orientation of a carbonyl group.[2][4][8] This substitution can enhance metabolic stability by removing a potential site for ketone reduction and increase the three-dimensionality of the molecule.[4][7]
Impact on ADME and Pharmacokinetic Properties
The introduction of an oxetane moiety can fundamentally alter a compound's drug-like properties. These changes are not merely incremental but can be transformative, turning a stalled lead compound into a viable clinical candidate.
-
Aqueous Solubility: Replacing a non-polar group like a gem-dimethyl with a polar oxetane can increase aqueous solubility by orders of magnitude, a critical advantage for improving oral bioavailability.[1][6][9]
-
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic counterparts, which can be beneficial for reducing off-target effects and improving the overall safety profile.[1]
-
Metabolic Stability: The oxetane ring is generally robust and can be strategically placed to block metabolically labile sites from cytochrome P450 (CYP450) oxidation.[1][5] This leads to lower clearance and a longer in vivo half-life.
-
Basicity (pKa) Modulation: The potent inductive electron-withdrawing effect of the oxetane's oxygen atom is a key tactical advantage. It can significantly reduce the basicity of adjacent amines.[1][3] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][10]
Table 1: Comparative Impact of Oxetane Incorporation on Physicochemical Properties
| Property | Change upon Replacing gem-Dimethyl | Change upon Replacing Carbonyl | Rationale & Causality |
|---|---|---|---|
| Aqueous Solubility | Significant Increase | Moderate Increase | Introduction of a polar H-bond acceptor.[6][9] |
| Lipophilicity (LogD) | Decrease | Variable | Replacement of a lipophilic hydrocarbon with a polar ether.[1] |
| Metabolic Stability | Increase | Increase | Blocking of metabolically weak C-H bonds; removal of a reducible ketone.[5][7] |
| Amine Basicity (pKa) | N/A (unless proximal) | N/A (unless proximal) | Significant Decrease when proximal to an amine due to inductive effects.[1][10] |
| Molecular Shape | Increase in 3D character | Increase in 3D character | Transition from sp² (carbonyl) or tetrahedral (gem-dimethyl) to a puckered ring.[3][4] |
Synthesis of Oxetane-Containing Anilines: Key Strategies and Methodologies
The accessibility of key oxetane building blocks has been crucial for their widespread adoption. The synthesis of oxetane-containing anilines typically leverages commercially available precursors like oxetan-3-one and 3-aminooxetane.[3][11]
Dominant Synthetic Pathways
The choice of synthetic route is dictated by the desired connectivity and the available starting materials. The following diagram illustrates two of the most efficient and widely used strategies.
Caption: Dominant synthetic routes for preparing oxetane-containing anilines.
Protocol: Reductive Amination of Oxetan-3-one with Aniline
This protocol describes a standard, reliable method for synthesizing N-(oxetan-3-yl)anilines. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium intermediate and tolerant of many functional groups, preventing over-reduction or side reactions.
Materials:
-
Aniline (1.0 eq)
-
Oxetan-3-one (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aniline derivative and the chosen solvent (DCM or DCE).
-
Imine Formation: Add oxetan-3-one followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. An exothermic reaction may be observed. The reaction is typically stirred at room temperature for 3-12 hours.
-
Causality Note: STAB is less reactive and more selective than other hydride reagents like NaBH₄, reducing the risk of reducing other functional groups on the aniline. Its mild nature is well-suited for this transformation.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up:
-
a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
c. Combine the organic layers and wash with brine.
-
d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure oxetane-containing aniline.
Biological Activities and Therapeutic Applications
Oxetane-containing anilines are not biologically active in and of themselves; rather, they are privileged scaffolds used to construct potent and selective modulators of various biological targets. Their value lies in the superior drug-like properties conferred by the oxetane ring.
A notable example is in the development of kinase inhibitors. Many kinase inhibitors contain a basic nitrogen atom that forms a key hydrogen bond in the hinge region of the ATP binding pocket. However, high basicity can lead to off-target effects (e.g., hERG liability) and poor permeability. Incorporating an oxetane adjacent to this nitrogen atom reduces its pKa, striking a delicate balance between maintaining the necessary hinge-binding interaction and achieving a favorable overall ADME profile.[10] This strategic pKa modulation is a recurring theme in the successful application of this scaffold.
Caption: Inductive effect of the oxetane oxygen reduces the basicity of the aniline nitrogen.
Experimental Protocols for Biological Evaluation
Assessing the impact of oxetane incorporation requires a suite of standardized biological and ADME assays.
General Workflow for Compound Evaluation
The evaluation of a new oxetane-containing aniline follows a logical progression from target engagement to cellular effects and finally to pharmacokinetic profiling.
Caption: A typical workflow for evaluating novel drug candidates.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is critical for validating the hypothesis that the oxetane motif enhances metabolic stability. It measures the rate at which a compound is metabolized by CYP450 enzymes.
Materials:
-
Test Compound (1 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Propranolol for moderate clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
Procedure:
-
Preparation: Prepare a master mix of HLM in phosphate buffer on ice. A typical final protein concentration is 0.5 mg/mL.
-
Incubation (Test Group):
-
a. In a 96-well plate, add buffer, the NADPH regenerating system, and the HLM master mix.
-
b. Pre-warm the plate at 37°C for 10 minutes.
-
c. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
-
Incubation (Negative Control): Prepare a parallel incubation without the NADPH regenerating system. This control validates that metabolism is NADPH-dependent (i.e., mediated by CYP450s).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.
-
Analysis:
-
a. Centrifuge the quenched plates to precipitate the protein.
-
b. Transfer the supernatant to a new plate for analysis.
-
c. Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Interpretation: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k). A longer half-life indicates greater metabolic stability.
Case Study: Matched Molecular Pair Analysis
The most compelling evidence for the utility of the oxetane motif comes from matched molecular pair analysis, where the only difference between two compounds is the presence of the oxetane.
Table 2: Matched Pair Analysis of a Hypothetical Kinase Inhibitor Series
| Structure | Target IC₅₀ (nM) | Aqueous Solubility (µg/mL) | HLM Stability (t½, min) | cLogP |
|---|---|---|---|---|
| Compound A (gem-Dimethyl) | 5 | < 1 | 8 | 4.5 |
| Compound B (Oxetane) | 7 | 55 | > 60 | 3.1 |
Analysis: In this case study, replacing the lipophilic gem-dimethyl group (Compound A) with an oxetane ring (Compound B) resulted in a dramatic >50-fold improvement in aqueous solubility and a significant increase in metabolic stability.[5][6] While there was a negligible loss in potency, the vastly superior ADME profile of Compound B makes it a far more promising drug candidate. This illustrates the classic trade-off that medicinal chemists navigate and how the oxetane motif provides an elegant solution.
Future Directions and Conclusion
The strategic use of oxetane-containing anilines continues to evolve. Research is expanding into more complex, spirocyclic oxetane systems, such as oxaspiro[3.3]heptanes, which can act as novel bioisosteres for fragments like morpholine and piperidine.[9][12][13] The development of new synthetic methods to access diversely substituted oxetanes will further broaden their applicability.[6][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of 4-(Oxetan-3-yloxy)aniline: A Technical Guide
Introduction: The Strategic Importance of 4-(Oxetan-3-yloxy)aniline in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention. This compound represents a key building block that marries the versatile synthetic handle of an aniline moiety with the beneficial properties of an oxetane ring. The oxetane unit, a four-membered cyclic ether, is often employed as a bioisostere for carbonyl or gem-dimethyl groups. Its introduction can lead to improved aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all critical parameters in the design of effective therapeutics.
Molecular Structure and Spectroscopic Rationale
To comprehend the spectroscopic signature of this compound, it is essential to first visualize its molecular architecture. The molecule consists of a central aniline ring substituted at the para position with an oxetan-3-yloxy group. This structure gives rise to distinct regions that will be interrogated by different spectroscopic techniques.
An In-depth Technical Guide on the Solubility and Stability of 4-(Oxetan-3-yloxy)aniline
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Oxetan-3-yloxy)aniline is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The strategic incorporation of an oxetane ring onto an aniline scaffold can significantly enhance aqueous solubility and metabolic stability, critical parameters in drug design.[1][2] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
Introduction: The Strategic Advantage of the Oxetane Moiety
In the pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly turning to novel bioisosteres to optimize molecular properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this regard. When appended to a pharmacophore such as aniline, the oxetane moiety can confer a range of benefits:
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can lead to a significant increase in a molecule's aqueous solubility.[1]
-
Improved Metabolic Stability: The oxetane group can act as a metabolically robust analogue for more labile functionalities, such as gem-dimethyl or carbonyl groups, thereby increasing the compound's half-life.[3][4]
-
Modulation of Lipophilicity: By replacing more lipophilic groups, the oxetane ring can lower a compound's LogD, leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Increased Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity.[1]
This guide will delve into the specifics of the solubility and stability of this compound, providing a framework for its characterization and utilization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.
| Property | Value (Predicted/Reported) | Source | Significance in Drug Development |
| Molecular Formula | C9H11NO2 | [5] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 165.19 g/mol | [5] | Influences diffusion, membrane transport, and formulation calculations. |
| XlogP (Predicted) | 0.9 | [5] | Indicates a favorable balance of hydrophilicity and lipophilicity, suggesting good potential for both aqueous solubility and cell permeability. |
| pKa (Predicted) | ~4.6 (for the anilinium ion) | General aniline pKa | The basicity of the aniline nitrogen is a key determinant of its solubility in aqueous media at different pH values. |
Solubility Profile: A Deep Dive
The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. For an ionizable compound like this compound, solubility is highly dependent on pH.
pH-Dependent Aqueous Solubility
The aniline moiety of this compound is weakly basic and will be protonated in acidic conditions to form the more soluble anilinium salt. As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base.
References
A Technical Guide to Unlocking the Therapeutic Potential of 4-(Oxetan-3-yloxy)aniline Derivatives
Introduction: The Strategic Value of the 4-(Oxetan-3-yloxy)aniline Scaffold
In modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic selection of core scaffolds that offer both favorable physicochemical properties and versatile synthetic accessibility. The this compound moiety has emerged as a privileged structure, adeptly merging the synthetic utility of an aniline group with the desirable drug-like characteristics of an oxetane ring.[1]
The oxetane ring, a four-membered oxygen-containing heterocycle, is not merely a passive component. Its incorporation is a deliberate strategy to enhance key molecular properties.[2] As a compact, polar, and three-dimensional motif, the oxetane ring often serves as a non-classical bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][3] This substitution can lead to significant improvements in aqueous solubility and metabolic stability—critical hurdles in drug development.[1][4] Furthermore, the oxetane's oxygen atom acts as an effective hydrogen-bond acceptor, a feature crucial for high-affinity binding to biological targets, particularly the hinge regions of protein kinases.[2]
Complementing the oxetane is the aniline functional group. This primary aryl amine provides a robust and versatile synthetic handle, enabling chemists to readily generate diverse libraries of derivatives through well-established reactions such as amide bond formation, reductive amination, and Buchwald-Hartwig cross-coupling.[1] This synthetic tractability allows for fine-tuning of a compound's pharmacological profile to optimize potency, selectivity, and pharmacokinetic parameters.
This guide provides an in-depth exploration of high-potential therapeutic targets for derivatives of this scaffold, grounded in mechanistic rationale and supported by actionable experimental protocols for target validation.
Part 1: Protein Kinases - A Primary Therapeutic Axis for this compound Derivatives
The human kinome represents one of the most critical and intensely pursued target classes for drug discovery, particularly in oncology. The inherent properties of the this compound scaffold make it exceptionally well-suited for the development of potent and selective kinase inhibitors.
Rationale for Kinase Targeting
The design of kinase inhibitors often focuses on establishing key interactions within the ATP-binding pocket. A highly conserved feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine moiety of ATP. The this compound scaffold is pre-organized to exploit this interaction. The aniline nitrogen can be functionalized to interact with the catalytic pocket, while the oxetane oxygen is perfectly positioned to act as a hydrogen bond acceptor, mimicking the interactions of ATP's purine ring with the kinase hinge.[2] This dual-interaction capability provides a strong foundation for high-affinity binding. Patent literature analysis reveals that this scaffold is a prominent component in a wide range of kinase inhibitors, underscoring its value in this domain.[2]
High-Value Target Case Study: FMS-Like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[5]
Derivatives of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline have demonstrated potent inhibitory activity against FLT3.[5] These molecules are hypothesized to bind in the ATP pocket, with the quinoline-oxy-aniline core occupying the adenine-binding region. The aniline moiety serves as a linker to further side chains that can probe deeper into the pocket, enhancing selectivity and potency.
Caption: Hypothetical binding mode of a 4-oxyaniline derivative in the FLT3 ATP pocket.
A rigorous, self-validating workflow is essential to confirm FLT3 as a target and to characterize the mechanism of action of novel inhibitors.
Caption: Workflow for validating FLT3 inhibitors derived from the 4-oxyaniline scaffold.
Protocol 1: In Vitro FLT3 Kinase Assay (Time-Resolved FRET)
-
Principle: This assay measures the phosphorylation of a substrate peptide by the FLT3 enzyme. A europium-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing it close to a ULight™-labeled peptide, resulting in a FRET signal.
-
Materials: Recombinant FLT3 enzyme, ULight™-STAT5 (Tyr694) peptide substrate, Europium-crypto-labeled anti-phospho-STAT5 (Tyr694) antibody, ATP, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the this compound test compound in DMSO.
-
Add 2 µL of the compound dilutions to a 384-well microplate.
-
Add 4 µL of FLT3 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the ULight™-peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Europium-labeled antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of emissions (665 nm / 615 nm) and plot against compound concentration to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (MV4-11 Cell Line)
-
Principle: The MV4-11 cell line harbors an endogenous FLT3-ITD mutation and is dependent on FLT3 signaling for proliferation and survival. Inhibition of FLT3 leads to decreased cell viability.
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 10,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Add serial dilutions of the test compound and incubate for 72 hours at 37°C, 5% CO₂.
-
Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Plot luminescence signal against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Compound ID | R-Group on Aniline | FLT3 IC₅₀ (nM)[5] | MV4-11 GI₅₀ (nM)[5] |
| Ref-Cpd | H | 384 | 520 |
| Cpd-01 | 3-methoxy | 150 | 210 |
| Cpd-02 | 4-fluoro | 320 | 450 |
| Cpd-03 | 3-chloro | 410 | 600 |
This table illustrates how structure-activity relationships (SAR) can be explored by modifying the aniline ring to improve potency.
Other Promising Kinase Targets
The versatility of the scaffold extends to other kinase families implicated in disease:
-
mTOR: An oxetanyl derivative, GDC-0349, was identified as a highly potent and selective mTOR inhibitor, demonstrating excellent anticancer efficacy in xenograft models.[4]
-
Mer/Axl: In pyrrolopyrimidine-based inhibitors, the nature of the aniline substituent was critical for activity against these receptor tyrosine kinases involved in cancer progression and therapy resistance.[2]
-
Pim-1/2: Derivatives linking the aniline nitrogen to a piperazine ring have been investigated as inhibitors of Pim kinases, which are involved in cell survival and proliferation.[2]
Part 2: DNA Topoisomerase II - An Established Anticancer Target
Beyond kinases, the unique electronic and structural features of aniline derivatives make them suitable for targeting other critical cellular enzymes, such as DNA topoisomerase II.
Rationale for Targeting Topoisomerase II
DNA topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow another strand to pass through, followed by re-ligation. Topoisomerase II inhibitors, or "poisons," stabilize the enzyme-DNA cleavage complex, leading to permanent DNA strand breaks and subsequent apoptosis. This mechanism is the basis for several clinically successful anticancer drugs.
Proposed Mechanism and Validation Workflow
A series of aniline derivatives of podophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[6] These compounds are thought to intercalate into the DNA or bind at the enzyme-DNA interface, preventing the re-ligation step. A key finding is that a free C-4' hydroxyl group is often essential for the DNA breakage activity, suggesting a critical hydrogen bonding interaction.[6]
Caption: Experimental workflow to validate Topoisomerase II poisons.
Protocol 3: Cellular Protein-Linked DNA Breakage Assay
-
Principle: This assay quantifies the amount of DNA covalently trapped by topoisomerase II after treatment with a test compound.
-
Materials: Human cancer cell line (e.g., KB cells), [³H]thymidine, lysis buffer, potassium-soap solution (K-SDS), polyvinyl chloride filters.
-
Procedure:
-
Label the cellular DNA by growing KB cells in the presence of [³H]thymidine for 24 hours.
-
Replace the medium with fresh medium and incubate for 1 hour.
-
Treat the cells with various concentrations of the this compound derivative for 30 minutes.
-
Lyse the cells directly on polyvinyl chloride filters using a lysis buffer containing sarkosyl.
-
Wash the filters extensively to remove free DNA and protein.
-
Precipitate the DNA-protein complexes onto the filters by adding the K-SDS solution. This step selectively precipitates DNA that is covalently linked to protein.
-
Wash the filters again to remove any non-precipitated radiolabel.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis: An increase in [³H]thymidine counts relative to a vehicle-treated control indicates that the compound stabilizes the topoisomerase II-DNA cleavage complex.
Part 3: Emerging Therapeutic Targets
The unique properties of the this compound scaffold make it a valuable starting point for exploring novel or less-drugged target classes.
-
Matrix Metalloproteinase 13 (MMP-13): Implicated in breast cancer progression and metastasis, MMP-13 is a challenging target. The incorporation of an oxetane moiety into inhibitors was shown to enhance physicochemical properties, leading to the discovery of highly potent and selective MMP-13 inhibitors.[4] This suggests that 4-oxy-aniline derivatives could be developed as novel MMP-13 inhibitors for oncology.
-
Bacterial Enzymes: The utility of this scaffold is not limited to human targets. Derivatives of (Quinazoline 4-yloxy)acetamide have been investigated as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key component of the bacterium's respiratory chain.[7] This highlights the potential for developing novel anti-infective agents based on this versatile core structure.
Conclusion and Future Directions
The this compound scaffold represents a powerful and strategically valuable starting point for modern drug discovery. Its combination of favorable physicochemical properties imparted by the oxetane ring and the synthetic flexibility of the aniline group has already led to the development of potent inhibitors against high-value targets, particularly protein kinases and topoisomerases.
Future research should focus on expanding the therapeutic applications of this scaffold. Given the broad investigation of oxetane-containing compounds in autoimmune disorders, neurodegenerative conditions, and metabolic diseases, these areas represent fertile ground for new discovery programs.[4] By leveraging the established principles of medicinal chemistry and the robust validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- 1. This compound|CAS 1349715-80-5 [benchchem.com]
- 2. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring Chemical Space with 4-(Oxetan-3-yloxy)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of novel chemical motifs to optimize drug-like properties is paramount. Among these, the oxetane ring has emerged as a valuable scaffold, prized for its ability to confer favorable physicochemical and pharmacological characteristics. This in-depth technical guide focuses on 4-(Oxetan-3-yloxy)aniline, a key building block that marries the synthetic versatility of the aniline moiety with the property-enhancing features of the oxetane ring. We will delve into the synthesis, chemical reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in the exploration of new chemical space, particularly in the pursuit of innovative kinase inhibitors.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention in drug discovery.[1] Its compact, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane moiety can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also potentially modulating pKa and reducing P-glycoprotein (P-gp) efflux.[1][2] These attributes make oxetane-containing building blocks, such as this compound, highly sought after in hit-to-lead and lead optimization campaigns.
This compound, in particular, offers a dual advantage. The oxetane ring provides the aforementioned benefits, while the aniline functional group serves as a versatile handle for a wide array of chemical transformations. This allows for its seamless integration into complex molecular architectures, making it an ideal starting point for the synthesis of compound libraries aimed at diverse biological targets.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and effective methods are the Williamson ether synthesis and reductive amination.
Williamson Ether Synthesis
This classical and robust method involves the formation of an ether linkage between an alkoxide and an alkyl halide.[3] In the context of this compound synthesis, this translates to the reaction of 4-aminophenol with a 3-halooxetane.
Diagram of Williamson Ether Synthesis for this compound
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 4-aminophenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF (10-15 volumes), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).[4]
-
Addition of Alkyl Halide: Add 3-bromooxetane (1.1-1.5 equivalents) to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C) for 6-12 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.
Reductive Amination
An alternative and efficient route involves the reductive amination of oxetan-3-one with p-aminophenol, followed by reduction of the resulting imine.
Diagram of Reductive Amination for a related 4-(Oxetan-3-yl)aniline
Caption: Reductive amination for the synthesis of a related aniline derivative.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a reaction vessel, dissolve aniline (1.0 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.[5][6]
-
Reduction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of its primary amino group, which allows for a plethora of chemical transformations to build molecular complexity.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions with carboxylic acids.
Diagram of Amide Coupling Workflow
Caption: General workflow for amide coupling with this compound.
Experimental Protocol: Amide Coupling using HATU
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[8]
-
Amine Addition: Add this compound (1.2 equivalents) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diaryl amines.[9] This reaction is particularly valuable for constructing the core scaffolds of many kinase inhibitors.
Diagram of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a phosphine ligand like BINAP (0.08 equivalents), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 equivalents), in an anhydrous solvent like toluene.[10]
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir for 8-24 hours under an inert atmosphere.[10] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired diaryl amine.
Physicochemical Properties: The Oxetane Advantage
The introduction of the oxetane ring in this compound has a profound and beneficial impact on its physicochemical properties compared to its non-oxetanylated counterpart, aniline.
Table 1: Comparative Physicochemical Properties
| Property | Aniline | This compound (Predicted) | Rationale for Change |
| LogP | 0.9[11] | Lower | The polar oxygen atom in the oxetane ring increases hydrophilicity, thus lowering the LogP.[12] |
| Aqueous Solubility | 36 g/L[11] | Higher | The hydrogen bond accepting capability of the oxetane oxygen improves interaction with water molecules.[13] |
| Metabolic Stability | Prone to oxidation | Higher | The oxetane ring is generally more resistant to metabolic degradation than simple alkyl or alkoxy groups.[13] |
| Molecular Shape | Planar | Increased 3D character | The sp³-hybridized carbons of the oxetane ring introduce a non-planar, three-dimensional element.[2] |
Applications in Drug Discovery: Case Studies in Kinase Inhibition
This compound and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are common cores for EGFR inhibitors. This compound can be readily incorporated into these scaffolds to improve their drug-like properties. For instance, in the development of third- and fourth-generation EGFR inhibitors like osimertinib and its successors, the strategic placement of solubilizing groups is crucial for optimizing pharmacokinetics and overcoming resistance.[14][15] The oxetane moiety in this compound serves this purpose effectively.
c-Met Inhibitors
The c-Met proto-oncogene is another important target in oncology. Inhibitors often feature a quinoline or quinoxaline core with a substituted aniline moiety. The use of this compound in this context can enhance the solubility and metabolic stability of the resulting inhibitors, potentially leading to improved oral bioavailability and a better safety profile.[16][17]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad series of this compound derivatives is not extensively published, general principles from related kinase inhibitor classes can be applied:
-
Substituents on the Aniline Ring: Small electron-withdrawing groups, such as fluorine, on the aniline ring can modulate the pKa of the aniline nitrogen and influence binding interactions. For example, 3-fluoro-4-(oxetan-3-yloxy)aniline is a commonly used intermediate.[18]
-
Derivatization of the Aniline Nitrogen: The nature of the heterocyclic core attached to the aniline nitrogen via Buchwald-Hartwig coupling is a primary determinant of kinase selectivity and potency.
-
Vectorial Exit: The oxetane group can provide a "hydrophilic exit" vector from a protein's binding pocket, which can be exploited to fine-tune selectivity and potency.[13]
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its strategic combination of a reactive aniline handle and a property-enhancing oxetane ring provides medicinal chemists with a valuable tool to explore novel chemical space and develop drug candidates with improved physicochemical and pharmacokinetic profiles. The detailed synthetic protocols and an understanding of its reactivity and applications presented in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their pursuit of next-generation therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
safety and handling of 4-(Oxetan-3-yloxy)aniline in the lab
An In-depth Technical Guide to the Safe Laboratory Handling of 4-(Oxetan-3-yloxy)aniline
This compound (CAS No: 1221819-62-0) has emerged as a significant building block for medicinal chemistry and drug development professionals.[1] Its unique structure, combining a reactive aniline moiety with a strained oxetane ring, offers a strategic advantage in molecular design. The oxetane group, a polar, sp³-rich motif, is often employed as a bioisostere for less favorable groups like carbonyls, serving to enhance aqueous solubility, metabolic stability, and three-dimensionality in drug candidates.[1] The primary amine provides a versatile handle for a wide array of chemical transformations, including amide bond formations and cross-coupling reactions.[1]
However, as with all primary aromatic amines, this compound warrants careful and informed handling due to its potential health hazards.[2][3] This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and emergency procedures necessary for the responsible use of this compound in a research and development laboratory setting.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1221819-62-0 | [1][4] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |
Hazard Identification and Toxicological Profile
The primary hazards of this compound are associated with its aniline substructure. Aromatic amines as a class are known for their potential toxicity, and appropriate precautions are mandatory.[2][6]
GHS Hazard Classification
Based on data for structurally related compounds, this compound and its derivatives are classified with the following hazards:
| Hazard Statement | Code | Classification | Source |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [7][8] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [7][8] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Category 2A) | [7][8] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | [7][8] |
Note: This classification is based on available data for similar compounds and should be treated as a minimum standard. A comprehensive risk assessment should always be performed.
Toxicological Insights
Primary aromatic amines (PAAs) are readily absorbed through the skin, as well as via inhalation and ingestion.[2] Their toxicity often manifests as hematotoxicity, specifically by inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[9] This can lead to symptoms like cyanosis (bluish skin color).[9]
Risk Assessment and Control Measures
A thorough, task-specific risk assessment must be conducted before any procedure involving this compound. The primary control strategy is to minimize all potential routes of exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense and must be worn at all times when handling this chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Inspect prior to use. | Prevents skin contact. Aromatic amines can be absorbed through the skin.[2][7] Use proper glove removal technique to avoid contaminating hands.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles or splashes.[7] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing.[7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary.[7][13] | Prevents inhalation of airborne particles. |
Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step procedure outlines the safe handling of this compound from receipt to use in a typical synthetic reaction.
I. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.
-
Store: Store the container in a designated, well-ventilated, cool, and dark location, preferably in a refrigerator at 2-8°C.[1] Ensure it is stored under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill) and away from incompatible materials such as strong acids, strong oxidizing agents, and acid chlorides.[13][14]
II. Weighing and Dispensing
-
Prepare Workspace: Before handling, ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of this compound into the weighing vessel. Use a spatula and avoid generating dust. If dust is unavoidable, work in a way that directs it away from your breathing zone and towards the back of the hood.
-
Seal Container: Immediately and tightly seal the main container.
-
Clean: Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe as hazardous waste.
III. Use in a Synthetic Reaction (Example: Amide Coupling)
-
Inert Atmosphere: Set up the reaction glassware in the fume hood. If the reaction is air or moisture-sensitive, ensure the system is under an inert atmosphere (N₂ or Ar).
-
Add Reagents: Charge the reaction vessel with the solvent and other reagents first.
-
Add Aniline: Add the weighed this compound to the reaction vessel. This can be done as a solid or by first dissolving it in a small amount of an appropriate solvent.
-
Monitor Reaction: Conduct the reaction within the fume hood.
-
Quenching: At the end of the reaction, cool the mixture to the appropriate temperature before cautiously quenching it with a suitable reagent. Be aware of potential exotherms or gas evolution.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][16] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Clean the spill area with a suitable solvent.[14] |
| Large Spill | Evacuate the area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up without specialized training and equipment. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Wear a self-contained breathing apparatus (SCBA) if necessary.[7][16] |
Waste Management and Disposal
All waste containing this compound must be treated as hazardous waste.[17] Evaporation in the fume hood is not an acceptable method of disposal.[17]
Step-by-Step Disposal Protocol
-
Container Selection: Choose a chemically compatible, leak-proof container with a screw-on cap for waste collection.[17] Do not use makeshift closures.[17]
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, contaminated consumables (e.g., weighing paper, wipes), and spill cleanup materials in a designated solid hazardous waste container.[17]
-
Liquid Waste: Collect reaction mixtures and solvent rinses in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and list all contents, including solvents and their approximate percentages.[17]
-
Storage: Keep waste containers securely closed except when adding waste.[17] Store them in a designated Satellite Accumulation Area until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[7][14]
Visualization of Workflows
Safe Handling Workflow Diagram
The following diagram illustrates the complete lifecycle for the safe handling of this compound in the laboratory.
Caption: Workflow for safe handling of this compound.
Representative Reaction Diagram
This diagram shows a general acylation reaction, a common use for this compound.
Caption: General acylation of this compound.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. appretech.com [appretech.com]
- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 7. angenechemical.com [angenechemical.com]
- 8. chemical-label.com [chemical-label.com]
- 9. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. scribd.com [scribd.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. fishersci.com [fishersci.com]
- 15. sia-toolbox.net [sia-toolbox.net]
- 16. geneseo.edu [geneseo.edu]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(Oxetan-3-yloxy)aniline
Introduction: The Strategic Incorporation of the Oxetane Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. The 4-(Oxetan-3-yloxy)aniline scaffold has emerged as a valuable building block in the design of next-generation kinase inhibitors. The strategic incorporation of the oxetane ring, a four-membered cyclic ether, offers a compelling approach to improving key drug-like properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using this compound, detailing the scientific rationale, step-by-step protocols, and the biological context of the resulting compounds.
The oxetane moiety is not merely a passive structural element; its unique stereoelectronic properties actively contribute to enhancing the developability of drug candidates. It is often employed as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[2] The inherent polarity of the oxetane's oxygen atom can significantly improve aqueous solubility, a critical factor for oral bioavailability.[3] Furthermore, this oxygen atom acts as a potent hydrogen bond acceptor, which can be pivotal for anchoring the inhibitor to the hinge region of the target kinase, a common binding motif for many kinase inhibitors.[1][4] From a metabolic standpoint, the oxetane ring is generally stable and can serve to block sites of oxidative metabolism, thereby improving the metabolic half-life of the compound.[3][5]
This guide will focus on the practical synthesis of 4-anilinoquinazoline-based kinase inhibitors, a well-established class of therapeutics that includes approved drugs like gefitinib and lapatinib.[4][6] The protocols provided herein are designed to be robust and reproducible, empowering researchers to leverage the advantageous properties of this compound in their kinase inhibitor discovery programs.
Physicochemical and Pharmacokinetic Advantages of the Oxetane Moiety
The decision to incorporate an oxetane ring into a drug candidate is driven by a number of predictable and advantageous modifications to its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Influence of Oxetane Moiety | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane ring can participate in hydrogen bonding with water molecules, disrupting the crystal lattice and improving solvation.[3] |
| Lipophilicity (LogP/LogD) | Generally Decreased | The introduction of the polar ether functionality typically reduces the overall lipophilicity of the molecule, which can lead to improved safety profiles. |
| Metabolic Stability | Generally Increased | The oxetane ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other alkyl or ether groups.[3][5] |
| Hydrogen Bonding Capacity | Acts as a Hydrogen Bond Acceptor | The oxygen atom can form crucial hydrogen bonds with amino acid residues in the kinase hinge region, enhancing binding affinity.[4] |
| Molecular Conformation | Induces Conformational Rigidity | The strained four-membered ring can impart a degree of conformational constraint on the molecule, which can be beneficial for binding to the target protein. |
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The cornerstone of the synthetic approach to 4-anilinoquinazoline-based kinase inhibitors is the formation of the C-N bond between the aniline nitrogen and the C4 position of the quinazoline core. While classical nucleophilic aromatic substitution (SNAr) can be effective, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more versatile and milder alternative with broader substrate scope and functional group tolerance.[7][8][9]
This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide (in this case, a 4-chloroquinazoline) with an amine (this compound).[8][9][10] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[9]
Figure 1. General workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative dual EGFR/VEGFR-2 inhibitor incorporating the this compound moiety.
Protocol 1: Synthesis of N-(4-(Oxetan-3-yloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details the Buchwald-Hartwig amination of this compound with 4-chloro-6,7-dimethoxyquinoline, a common scaffold for EGFR and VEGFR-2 inhibitors.[7]
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-6,7-dimethoxyquinazoline (1.1 eq), this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-(Oxetan-3-yloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Self-Validation:
-
TLC Analysis: Compare the TLC of the starting materials and the final product to confirm the consumption of reactants and the formation of a new, single spot for the product.
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectra should show signals corresponding to both the this compound and the 6,7-dimethoxyquinazoline moieties.
Biological Context: Targeting EGFR and VEGFR-2 Signaling Pathways
Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.[1][3][13]
EGFR Signaling Pathway:
EGFR is a key driver of cell growth and proliferation. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Aberrant activation of this pathway is a hallmark of many cancers.
VEGFR-2 Signaling Pathway:
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[13] Its activation on endothelial cells triggers signaling pathways that lead to increased vascular permeability, endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with oxygen and nutrients.[5]
Dual inhibition of both EGFR and VEGFR-2 is a clinically validated strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.[1]
Figure 2. Simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of 4-anilinoquinazoline derivatives.
Conclusion
This compound is a highly valuable building block for the synthesis of kinase inhibitors with enhanced drug-like properties. The protocols and scientific rationale presented in this application note provide a solid foundation for researchers to design and synthesize novel kinase inhibitors with the potential for improved efficacy and developability. The strategic use of the oxetane moiety represents a significant advancement in the field of medicinal chemistry, and its continued exploration is expected to yield a new generation of targeted cancer therapeutics.
References
- 1. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Oxetan-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(Oxetan-3-yloxy)aniline in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. This compound has emerged as a high-value building block, strategically combining a versatile aniline moiety with a strained oxetane ring. The incorporation of the oxetane, a four-membered cyclic ether, is a well-established strategy to favorably modulate the physicochemical properties of drug candidates. This small, polar, and three-dimensional motif can significantly improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. The primary amino group of the aniline serves as a key synthetic handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, enable the efficient construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of complex molecular entities from simple precursors.
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in several pivotal palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Understanding the Palladium Catalytic Cycle: A Universal Pathway
Palladium-catalyzed cross-coupling reactions, despite their varied applications, generally proceed through a common catalytic cycle involving a palladium(0) active species. A thorough understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.
The fundamental steps are:
-
Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of an aryl halide (or pseudohalide). This step forms a palladium(II) intermediate and is often the rate-determining step of the reaction. The reactivity of the halide follows the general trend: I > Br > OTf > Cl.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): In this phase, the second coupling partner is introduced to the palladium center. For Suzuki coupling, this involves the transfer of an organic group from an organoboron reagent. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, creating the desired C-C or C-N bond. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligands, base, and solvent plays a crucial role in modulating the efficiency of each step in the catalytic cycle, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination.
Experimental Protocols
Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. While a specific MSDS for this compound is not widely available, related anilines are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Protocol 1: Buchwald-Hartwig Amination of Aryl Halides with this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This protocol outlines the coupling of an aryl bromide with this compound.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 165.19 g/mol | 1.2 | 198.2 mg |
| Aryl Bromide | - | 1.0 | - |
| Pd₂(dba)₃ | 915.72 g/mol | 0.01 | 9.2 mg |
| XPhos | 476.6 g/mol | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.1 g/mol | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 198.2 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand (XPhos): A bulky, electron-rich biaryl phosphine ligand is chosen to promote the oxidative addition of the aryl bromide and the final reductive elimination step, which is often challenging for electron-rich anilines.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the aniline to form the active nucleophile without competing in the reaction.
-
Solvent (Toluene): A non-polar, high-boiling solvent is suitable for this reaction, which often requires elevated temperatures.
Protocol 2: Suzuki-Miyaura Coupling of 4-(Oxetan-3-yloxy)phenylboronic Acid with Aryl Halides
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing an organoboron reagent. This protocol describes the coupling of an aryl halide with the corresponding boronic acid derivative of the title compound.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Mass/Volume |
| 4-(Oxetan-3-yloxy)phenylboronic Acid | - | 1.2 | - |
| Aryl Halide (I, Br, or Cl) | - | 1.0 | - |
| Pd(OAc)₂ | 224.5 g/mol | 0.02 | 4.5 mg |
| SPhos | 410.5 g/mol | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 2.0 | 424.5 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), 4-(oxetan-3-yloxy)phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.5 mg).
-
Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 4 mL of 1,4-dioxane and 1 mL of water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for Suzuki couplings, especially with challenging substrates like aryl chlorides, due to the ligand's steric bulk and electron-donating properties.
-
Base (K₃PO₄): An aqueous base is necessary to activate the boronic acid for transmetalation.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
Visualization of Reaction Mechanisms and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
Application Notes and Protocols for Utilizing 4-(Oxetan-3-yloxy)aniline in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(Oxetan-3-yloxy)aniline in fragment-based drug discovery (FBDD). We will delve into the unique physicochemical properties imparted by the oxetane motif, outline detailed protocols for its incorporation into a fragment library, and describe its use in a typical FBDD workflow, from initial screening to hit-to-lead optimization. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD utilizes smaller libraries of low molecular weight fragments (<300 Da) to probe the binding landscape of a biological target.[1][4] This approach offers a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[5]
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique ability to modulate the physicochemical properties of drug candidates.[6][7][8] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[7][9]
This compound is a bifunctional fragment that masterfully combines the advantageous properties of the oxetane ring with the versatile reactivity of an aniline moiety. The oxetane group serves as a polar, three-dimensional scaffold that can enhance solubility and provide a non-planar exit vector for fragment growth.[6][10] The aniline provides a readily derivatizable handle for synthetic elaboration, allowing for rapid and efficient exploration of structure-activity relationships (SAR).[6]
Physicochemical Properties of this compound
The utility of a fragment is intrinsically linked to its physicochemical properties. The strategic combination of the polar oxetane ring and the aniline functional group in this compound results in a desirable profile for FBDD.
| Property | Value | Source |
| CAS Number | 1349715-80-5 | [1][2][4][7] |
| Molecular Formula | C9H11NO2 | [1][4][11] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| XlogP (Predicted) | 0.9 | [11] |
| Hydrogen Bond Donors | 1 (from -NH2) | [12][13][14] |
| Hydrogen Bond Acceptors | 3 (2 from ether oxygens, 1 from nitrogen) | [12][13][14] |
Expert Insights: The low molecular weight and favorable predicted lipophilicity (XlogP) of this compound are well within the "Rule of Three" guidelines for fragment libraries, maximizing the potential for efficient binding to target proteins. The presence of both hydrogen bond donor and acceptor functionalities allows for a variety of potential interactions within a protein binding pocket.
Synthesis of this compound
While this compound is commercially available from several suppliers, an in-house synthesis may be desirable for cost-effectiveness or for the preparation of analogues. A common synthetic route involves the Williamson ether synthesis.
Protocol 3.1: Synthesis via Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of aryl ethers.
Materials:
-
4-Aminophenol
-
3-Bromooxetane or 3-Iodooxetane
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromooxetane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Trustworthiness: The progress of the reaction should be carefully monitored by an appropriate analytical technique (TLC or LC-MS) to ensure complete consumption of the starting material and to minimize the formation of byproducts. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in a Fragment-Based Drug Discovery Workflow
The true power of this compound is realized in its application within a structured FBDD campaign.
Figure 1: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 4.1: Biophysical Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting the binding of fragments to an immobilized target protein in real-time.[4][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Binding Analysis: Inject the fragment solutions over the immobilized target surface and a reference surface (without protein or with an irrelevant protein).
-
Data Analysis: Subtract the reference channel data from the target channel data. Analyze the resulting sensorgrams to determine binding affinity (KD), and association (ka) and dissociation (kd) rates.
Expert Insights: Due to the typically weak affinity of fragments, high concentrations may be required. It is crucial to ensure the solubility of this compound in the running buffer at the highest concentration tested. The oxetane moiety generally imparts good aqueous solubility, making this fragment well-suited for biophysical techniques.[7]
Protocol 4.2: Hit Validation using NMR Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) or Water-LOGSY, are powerful orthogonal techniques to confirm fragment binding.[4][11]
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Purified target protein
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D2O)
Procedure (STD NMR):
-
Sample Preparation: Prepare two samples: one containing the target protein and this compound, and a reference sample with only the fragment. A typical protein concentration is 10-50 µM, and the fragment concentration is 1-2 mM.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum of the reference sample. For the protein-fragment sample, acquire an STD spectrum by selectively saturating the protein resonances.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum. Protons on the fragment that are in close contact with the protein will show signals in the STD spectrum, confirming binding.
Trustworthiness: The observation of STD signals for specific protons of this compound provides direct evidence of binding and can offer initial insights into the binding epitope.
Protocol 4.3: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the target protein in complex with this compound is the gold standard for guiding hit-to-lead optimization.[2][4]
Procedure:
-
Crystallization: Co-crystallize the target protein with a saturating concentration of this compound, or soak pre-formed crystals of the protein in a solution containing the fragment.
-
Data Collection: Collect X-ray diffraction data from a single, well-diffracting crystal.
-
Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, revealing its binding mode and key interactions with the protein.
Hit-to-Lead Optimization: Leveraging the Structure of this compound
The structural information gleaned from X-ray crystallography or NMR is paramount for the rational design of higher-affinity compounds. The aniline moiety of this compound provides a convenient vector for chemical elaboration.
Figure 2: Hit-to-lead optimization strategies starting from the this compound fragment.
Expert Insights on Optimization:
-
Fragment Growing: The primary amine of the aniline is an excellent nucleophile for reactions such as amide bond formation, sulfonamide synthesis, or reductive amination. This allows for the systematic exploration of the surrounding binding pocket to form additional favorable interactions.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the aniline can be used as an attachment point to link the two fragments, often resulting in a significant increase in affinity.
-
Fragment Merging: If an overlapping fragment is identified, a new molecule can be designed that incorporates the key features of both, with the aniline serving as a versatile synthetic handle.
The oxetane ring not only improves the physicochemical properties of the initial fragment but also of the subsequently optimized leads. Its three-dimensional nature can help to achieve a more favorable binding geometry and can provide vectors for further substitution to escape flatland and explore deeper pockets of the target.
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its unique combination of a property-enhancing oxetane ring and a synthetically tractable aniline moiety makes it an ideal starting point for the discovery of novel, high-quality lead compounds. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this fragment and accelerate their drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 6. This compound [bojnsci.com]
- 7. appretech.com [appretech.com]
- 8. 4-(Oxetan-3-yl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]
- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-((3-Methyloxetan-3-yl)oxy)aniline [myskinrecipes.com]
Application Notes and Protocols for the N-Functionalization of 4-(Oxetan-3-yloxy)aniline
Introduction: The Strategic Importance of 4-(Oxetan-3-yloxy)aniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the privileged scaffolds, this compound has emerged as a significant building block in the design of next-generation therapeutics.[1] This bifunctional molecule uniquely combines the synthetic versatility of an aniline moiety with the advantageous physicochemical properties imparted by an oxetane ring.[1]
The oxetane motif, a four-membered cyclic ether, is increasingly recognized for its ability to serve as a polar, three-dimensional bioisostere for commonly employed functional groups such as gem-dimethyl or carbonyl groups.[2][3][4] Its incorporation into drug candidates has been shown to improve aqueous solubility, enhance metabolic stability, and modulate lipophilicity (LogD) and basicity (pKa).[2][3][4][5][6] Specifically, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine, a feature that can be strategically employed to mitigate off-target effects, such as hERG channel inhibition.[4][6][7]
The aniline functional group of this compound provides a versatile handle for a wide array of chemical transformations, enabling its seamless integration into diverse molecular scaffolds. The N-functionalization of this primary amine is a critical step in the elaboration of this building block into more complex and potent drug candidates. This document provides detailed protocols for several key N-functionalization reactions, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination, tailored for researchers and scientists in the field of drug development.
Core N-Functionalization Strategies: A Summary
The primary amino group of this compound offers a nucleophilic center for the formation of a variety of nitrogen-carbon and nitrogen-sulfur bonds. The choice of functionalization strategy is dictated by the desired final compound and the overall synthetic route.
| Functionalization | Reagent Type | Bond Formed | Key Applications |
| N-Acylation | Acyl Halides, Carboxylic Acids | Amide | Introduction of pharmacophoric elements, modification of physicochemical properties. |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Synthesis of potent enzyme inhibitors, modulation of electronic properties. |
| N-Alkylation | Aldehydes/Ketones | Secondary/Tertiary Amine | Exploration of structure-activity relationships, introduction of diverse substituents. |
Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a mild base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired N-acyl derivative.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
-
A mild base like triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of N-sulfonyl derivatives, which are important pharmacophores in many therapeutic agents.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM, add triethylamine (1.5 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude sulfonamide can be purified by flash column chromatography or recrystallization.
Expert Insights:
-
Pyridine can act as both a solvent and a base. If the substrate or product is sensitive to pyridine, a DCM/TEA system is a suitable alternative.
-
The sulfonylation of anilines can sometimes be sluggish. Monitoring the reaction progress is essential to determine the optimal reaction time.
-
Recent advances have explored milder, visible-light-mediated sulfonylation methods which can be advantageous for complex molecules.[8][9]
Diagram of N-Sulfonylation Mechanism:
Caption: Simplified mechanism of N-sulfonylation.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of anilines, proceeding through an imine intermediate which is reduced in situ.[10][11][12]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[13]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated aniline.
Trustworthiness and Self-Validation:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion in the presence of the unreacted carbonyl compound, minimizing the formation of alcohol byproducts.[14]
-
The reaction progress should be carefully monitored by TLC to avoid over-alkylation, especially when using reactive aldehydes.
Diagram of Reductive Amination Workflow:
Caption: Step-by-step workflow for reductive amination.
Conclusion
The N-functionalization of this compound is a cornerstone for the synthesis of novel drug candidates. The protocols provided herein for N-acylation, N-sulfonylation, and N-alkylation offer robust and reliable methods for the chemical modification of this valuable building block. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively leverage the unique properties of the oxetane moiety to design and synthesize the next generation of innovative therapeutics.
References
- 1. This compound|CAS 1349715-80-5 [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-(Oxetan-3-yloxy)aniline in PROTAC Development
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism of targeted protein degradation.[1][2] The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the connecting linker.[1][3] The linker is not merely a spacer but a key determinant of the molecule's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[3][4][5] This guide provides an in-depth exploration of 4-(Oxetan-3-yloxy)aniline , a versatile building block for PROTAC linker design. We will dissect the rationale for its use, grounded in the unique properties of the oxetane motif, and provide detailed protocols for its incorporation into a PROTAC, subsequent biochemical characterization, and cellular evaluation.
The PROTAC Revolution & The Centrality of the Linker
PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][6] They form a ternary complex, bringing a target protein (POI) into proximity with an E3 ubiquitin ligase.[4] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][7] The PROTAC is then released to act catalytically, enabling sustained protein knockdown at sub-stoichiometric concentrations.[1][4]
While the warhead and E3 ligase ligand provide specificity, the linker's composition, length, and rigidity govern the geometric and energetic favorability of the ternary complex.[5][8] An optimized linker can enhance positive cooperativity between the POI and E3 ligase, leading to a more stable and productive complex, which is essential for efficient degradation.[1]
Figure 1: Catalytic cycle of a PROTAC molecule.
The Oxetane Advantage in PROTAC Linker Design
The development of potent PROTACs is often hampered by poor physicochemical properties, such as low solubility and high lipophilicity, which can negatively impact cell permeability and bioavailability.[6] Medicinal chemists increasingly turn to novel chemical motifs to overcome these challenges. The oxetane ring, a four-membered oxygen heterocycle, has emerged as a valuable tool in drug discovery for precisely this reason.[9][10]
Key benefits of incorporating an oxetane moiety include:
-
Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the strained four-membered ring can significantly improve the solubility of the parent molecule.[9][11]
-
Reduced Lipophilicity: Oxetanes can serve as non-aromatic, polar, and rigid linkers, often replacing more lipophilic groups like gem-dimethyl or phenyl rings, thereby lowering the LogP.[9][10]
-
Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a PROTAC.[11]
-
Vectorial Properties: The defined three-dimensional structure of the oxetane ring provides a rigid exit vector, which can help to pre-organize the linker into a conformation favorable for ternary complex formation.[12]
Application Note: this compound as a Strategic Building Block
This compound is a commercially available building block that elegantly combines the benefits of the oxetane ring with a synthetically tractable chemical handle.
-
The Aniline Moiety (-NH₂): The primary amine provides a versatile nucleophilic handle for facile incorporation into the PROTAC structure, most commonly via amide bond formation. This reaction is robust, well-characterized, and compatible with a wide range of functional groups found in warheads and E3 ligase ligands.
-
The Oxetane-3-yloxy Group: This component introduces the desirable physicochemical properties of the oxetane ring directly into the linker structure. Its position provides a distinct spatial vector away from the aniline connection point.
3.1. Case Study: Design of a BRD4-Degrader
To illustrate its application, we will design a hypothetical PROTAC, PROTAC-OX1 , targeting the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
| Component | Selected Moiety | Rationale |
| Warhead (POI Ligand) | JQ1-acid | A well-validated, potent ligand for the BET family of bromodomains, including BRD4.[13] |
| E3 Ligase Ligand | Pomalidomide-amine | A derivative of thalidomide that binds potently to CRBN.[3][14] |
| Linker Core | This compound | Provides a key structural element to enhance solubility and introduce a favorable exit vector. |
| Linker Spacer | PEG3-dicarboxylic acid | A short, flexible PEG spacer to achieve the optimal length for ternary complex formation and further improve solubility.[5][6] |
The synthetic strategy involves a sequential, two-step amide coupling process, which is a common and robust method for PROTAC synthesis.[13][15]
Figure 2: General workflow for the chemical synthesis of PROTAC-OX1.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for research use only by qualified personnel. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of PROTAC-OX1
This protocol outlines a two-step synthesis. Step A couples the warhead (JQ1-acid) to the aniline linker. Step B couples the resulting intermediate to the E3 ligase ligand (Pomalidomide-amine) via a PEG spacer.
Materials:
-
JQ1-acid
-
This compound
-
4-amino-pomalidomide
-
1-Boc-10-amino-4,7-dioxadecanoic acid (Boc-PEG3-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (Dimethylformamide), Dichloromethane (DCM)
-
Standard workup and purification reagents (EtOAc, NaHCO₃, brine, MgSO₄)
-
Preparative HPLC system
Procedure:
Step A: Synthesis of JQ1-(Oxetane-Aniline) Intermediate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-(Oxetane-Aniline) intermediate.
Step B: Synthesis of Final PROTAC-OX1
-
Boc-Pomalidomide Synthesis: Couple 1-Boc-10-amino-4,7-dioxadecanoic acid to 4-amino-pomalidomide using the HATU/DIPEA coupling conditions described in Step A. Purify the product.
-
Boc-Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine-PEG-pomalidomide as a TFA salt.
-
Final Coupling: In a new flask, dissolve the JQ1-(Oxetane-Aniline) intermediate (1.0 eq) and the deprotected amine-PEG-pomalidomide (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC-OX1 directly by preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity (>95%).
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the PROTAC-induced proximity between the POI and the E3 ligase.[13]
Materials:
-
Purified, His-tagged BRD4 bromodomain (BD1)
-
Purified, GST-tagged CRBN/DDB1 complex
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
PROTAC-OX1
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Prepare a dilution series of PROTAC-OX1 in assay buffer.
-
In a 384-well plate, add fixed concentrations of His-BRD4, GST-CRBN/DDB1, Tb-anti-His Ab, and FITC-anti-GST Ab to each well.
-
Add the PROTAC-OX1 dilutions to the wells. Include "no PROTAC" and "no protein" controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal (emission at 520 nm and 490 nm after excitation at 340 nm).
-
Calculate the 520/490 nm emission ratio. A higher ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the potency of complex formation.
Protocol 3: Target Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, MV4-11).
-
PROTAC-OX1 dissolved in DMSO.
-
Cell culture medium, FBS, and supplements.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of PROTAC-OX1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and denature at 95°C.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, apply ECL substrate, and image the blot.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation).
Figure 3: A typical cascade of assays for PROTAC characterization.
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and drug-like degraders. This compound represents a valuable building block in the medicinal chemist's toolkit, offering a straightforward synthetic handle combined with the advantageous physicochemical properties of the oxetane motif. Its incorporation can help mitigate common challenges in PROTAC development, such as poor solubility and metabolic instability, ultimately accelerating the path toward effective protein-degrading therapeutics. The protocols provided herein offer a robust framework for the synthesis and evaluation of next-generation PROTACs utilizing this strategic component.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Site‐Selective Modification of Proteins with Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-(Oxetan-3-yloxy)aniline Derivatives for Pharmaceutical Research
Abstract: The 4-(oxetan-3-yloxy)aniline scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a well-established strategy to enhance the physicochemical properties of lead molecules.[1] It often serves as a non-classical bioisostere for carbonyl or gem-dimethyl groups, imparting improved aqueous solubility, superior metabolic stability, and favorable modulation of lipophilicity.[1][2] This guide provides a comprehensive overview of the synthetic strategies, process development considerations, and detailed protocols for the scale-up synthesis of this compound, tailored for researchers and professionals in drug development.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring is more than a simple cyclic ether; its strained four-membered structure provides a unique three-dimensional exit vector and acts as a strong hydrogen bond acceptor, which can significantly influence a molecule's conformation and interaction with biological targets.[3] However, the successful transition from laboratory-scale synthesis to pilot or manufacturing scale presents distinct challenges. These include ensuring reaction safety, managing costs, achieving high purity, and addressing the potential instability of the oxetane ring under certain process conditions.[4][5] This document outlines a robust and scalable synthetic approach, focusing on the widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway.
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and industrially viable approach to constructing this compound involves a two-step sequence:
-
C(aryl)-O Ether Bond Formation: Coupling an activated aromatic ring with oxetan-3-ol.
-
Functional Group Interconversion: Reduction of a precursor group (typically nitro) to the target aniline.
The primary strategy detailed here is the Nucleophilic Aromatic Substitution (SNAr) reaction between an activated aryl halide, such as 4-fluoronitrobenzene, and the alkoxide of oxetan-3-ol, followed by a catalytic hydrogenation to yield the final product.
Caption: Retrosynthetic analysis and forward synthetic workflow.
Process Development and Scale-Up Considerations
Transitioning the synthesis of this compound to a larger scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.
Step 1: Optimization of the SNAr Reaction
The SNAr reaction is the cornerstone of this synthesis. Its mechanism proceeds via a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7] The reaction is accelerated by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[6][8]
Caption: The S_NAr addition-elimination mechanism.
Key parameters for scale-up are summarized below.
| Parameter | Laboratory Scale Option | Scale-Up Recommendation | Rationale and Causality |
| Aryl Halide | 4-Fluoronitrobenzene | 4-Fluoronitrobenzene | The C-F bond is highly polarized, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic addition step. For SNAr, reactivity is F > Cl > Br > I.[8] |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is highly reactive and generates flammable hydrogen gas, posing significant safety risks at scale. K₂CO₃ is a milder, cheaper, and safer non-pyrophoric base, although it may require higher temperatures or longer reaction times. |
| Solvent | DMF, DMSO | NMP (N-Methyl-2-pyrrolidone) or DMSO | Aprotic polar solvents are required to solubilize the reagents and stabilize the charged intermediate. NMP and DMSO have high flash points and are effective, but require careful management due to their high boiling points and potential for difficult removal. |
| Temperature | Room Temp to 80 °C | 80 - 120 °C | Higher temperatures are often needed when using a weaker base like K₂CO₃ to achieve a reasonable reaction rate. Temperature control is critical to prevent side reactions and decomposition. |
Step 2: Nitro Group Reduction
The reduction of the aromatic nitro group is a common transformation in pharmaceutical synthesis.
| Method | Advantages | Scale-Up Challenges & Considerations |
| Catalytic Hydrogenation | High yields, clean reaction, produces only water as a byproduct. | Requires specialized high-pressure reactor systems. The Palladium on Carbon (Pd/C) catalyst is pyrophoric upon exposure to air after the reaction and requires careful handling and filtration. |
| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. Uses hydrogen donors like ammonium formate or cyclohexene. | Can be more expensive and may require more complex work-up procedures. |
| Metal/Acid Reduction | Inexpensive reagents (e.g., Fe/HCl, SnCl₂/HCl). | Generates large amounts of metallic waste, which requires disposal. The work-up can be cumbersome, and acidic conditions could potentially threaten the stability of the oxetane ring.[4] |
Recommendation: Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean profile, provided the necessary engineering controls are in place.
Purification at Scale
Moving away from chromatography is essential for large-scale production.
-
Crystallization: The method of choice for both the intermediate and the final product. Solvent screening is crucial to find a system that provides high recovery and purity.
-
Distillation: Aniline and its derivatives can often be purified by vacuum distillation.[9][10] Steam distillation is another effective, albeit slower, method for purifying anilines.[11]
-
Salt Formation: For the final aniline product, purification can be achieved by forming a salt (e.g., hydrochloride or oxalate), recrystallizing the salt to high purity, and then liberating the free base with a mild inorganic base.[10]
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Aniline derivatives are toxic and can be absorbed through the skin.[9]
Protocol 1: Scale-Up Synthesis of 4-(Oxetan-3-yloxy)-1-nitrobenzene (SNAr)
Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Oxetan-3-ol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade (approx. 5-10 L/kg of starting material)
Procedure:
-
To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge NMP, powdered K₂CO₃, and oxetan-3-ol.
-
Begin stirring to create a slurry and heat the mixture to 60-70 °C under a nitrogen atmosphere.
-
Slowly add the 4-fluoronitrobenzene to the reactor over 1-2 hours, monitoring the internal temperature. An exotherm may be observed. Maintain the temperature below 90 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 100-110 °C.
-
Maintain the reaction at this temperature for 8-16 hours. Monitor the reaction progress by HPLC or TLC until the starting 4-fluoronitrobenzene is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water, keeping the temperature below 40 °C. The product will likely precipitate.
-
Stir the resulting slurry for 1-2 hours, then filter the solid product.
-
Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a cold non-polar solvent (e.g., heptane) to remove residual NMP.
-
Dry the crude product under vacuum at 50 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).
Protocol 2: Catalytic Hydrogenation to this compound
Materials:
-
4-(Oxetan-3-yloxy)-1-nitrobenzene (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 50% wet), 1-3 mol% Pd
-
Methanol or Ethyl Acetate (10-20 L/kg)
-
Hydrogen Gas (H₂)
Procedure:
-
Charge the 4-(Oxetan-3-yloxy)-1-nitrobenzene and the solvent (methanol or ethyl acetate) to a hydrogenation reactor.
-
Stir to dissolve the substrate completely.
-
Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric.
-
Seal the reactor and purge the headspace several times, first with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult equipment specifications).
-
Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (30-40 °C). The reaction is typically exothermic.
-
Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is usually complete within 4-8 hours.
-
Once complete, depressurize the reactor and purge thoroughly with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake to dry in the air. Keep it wet with solvent at all times and quench it carefully with water before disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation or by crystallization as described in Section 3.3.
Conclusion
The synthesis of this compound is a critical process for accessing a valuable building block in pharmaceutical development. The outlined two-step sequence, centered on a robust SNAr reaction followed by catalytic hydrogenation, provides a reliable and scalable pathway. By carefully considering choices of reagents, solvents, and purification techniques, researchers can effectively transition this synthesis from the laboratory bench to pilot-plant scale, enabling the advancement of drug discovery programs that leverage the unique benefits of the oxetane motif.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. connectjournals.com [connectjournals.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
Application Notes & Protocols: Strategic Incorporation of 4-(Oxetan-3-yloxy)aniline into Heterocyclic Scaffolds
Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. The strategic incorporation of small, sp³-rich, polar motifs has become a key tactic in lead optimization. Among these, the oxetane ring has emerged as a particularly valuable building block.[1][2] Unlike its more lipophilic carbocyclic analogue, cyclobutane, the oxetane introduces a polar oxygen atom into a strained four-membered ring system. This unique combination imparts a suite of desirable properties, including increased aqueous solubility, enhanced metabolic stability, and a lower lipophilicity (LogP) compared to traditional isosteres like gem-dimethyl or carbonyl groups.[3][4]
The building block 4-(Oxetan-3-yloxy)aniline sits at the confluence of these advantages, marrying the beneficial properties of the oxetane ring with the synthetic versatility of an aniline functional group. The aniline moiety is a cornerstone of many pharmaceutical scaffolds, particularly in the realm of kinase inhibitors, where it frequently serves as a crucial hinge-binding element.[1][5] The primary amine provides a reliable synthetic handle for a wide array of classical and modern synthetic transformations, including amide bond formations, reductive aminations, and transition-metal-catalyzed cross-coupling reactions.[1][6]
This guide provides a detailed exploration of the strategic application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the rationale behind its use, present comparative physicochemical data, and provide detailed, actionable protocols for its incorporation into quinazoline, benzimidazole, and N-heteroaryl benzamide cores.
Physicochemical Impact of the 4-(Oxetan-3-yloxy) Moiety
The decision to incorporate the this compound fragment is driven by its predictable and positive influence on key drug-like properties. The oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, which can significantly improve aqueous solubility—a critical factor for oral bioavailability.[3][4] Furthermore, the oxetane ring is generally robust against oxidative metabolism by cytochrome P450 enzymes, which can block common metabolic pathways observed for less substituted anilines or other alkylated analogues.[7][8]
The electron-withdrawing inductive effect of the oxetane's oxygen atom can also modulate the basicity (pKa) of the aniline nitrogen and any proximal basic centers, a feature that can be exploited to mitigate off-target effects, such as hERG channel inhibition.[7]
Table 1: Comparative Physicochemical Properties of Aniline Analogues
| Property | Standard Aniline Analogue | Oxetane-Containing Analogue | Rationale & Impact |
| LogP / LogD | Higher | Lower | The polarity of the oxetane ether oxygen typically reduces lipophilicity, which can improve the ADME profile.[7][9] |
| Aqueous Solubility | Lower | Higher | The oxetane oxygen acts as a hydrogen bond acceptor, improving interactions with water and increasing solubility.[3] |
| Metabolic Stability | Often labile to N-dealkylation or aromatic oxidation | More stable | The oxetane ring is less prone to CYP450-mediated oxidation compared to simple alkyl or benzylic groups.[7][10] |
| pKa of Proximal Amines | Standard | Lower | The inductive effect of the oxetane oxygen reduces the basicity of nearby amines, which can help avoid off-target liabilities.[7] |
Synthetic Pathways & Experimental Protocols
The true utility of this compound lies in its broad applicability as a synthetic precursor. The primary amine serves as a potent nucleophile and a versatile coupling partner for constructing a variety of C-N bonds, forming the bedrock of many heterocyclic cores.
Figure 1: Key synthetic routes for incorporating this compound.
Protocol 1: Synthesis of 4-Anilinoquinazoline Scaffolds via SNAr
The 4-anilinoquinazoline core is a privileged scaffold in kinase inhibitor design. A highly effective method for its synthesis involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with this compound.[5][11]
Figure 2: Workflow for SNAr-based anilinoquinazoline synthesis.
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (1.05 eq)
-
Isopropanol (IPA) or n-Butanol
-
Hydrochloric acid (4M in dioxane, catalytic) or p-Toluenesulfonic acid (p-TsOH, catalytic) (Optional, but recommended for less reactive substrates)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and 4-chloroquinazoline (1.05 eq).
-
Solvent Addition: Add isopropanol (or n-butanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Acid Catalyst (Optional): If the reaction is sluggish, add a catalytic amount of HCl (e.g., 0.1 eq) or p-TsOH (e.g., 0.1 eq). The acid protonates the quinazoline nitrogen, activating the C4 position towards nucleophilic attack.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Dilute the mixture with water and basify with a saturated aqueous solution of NaHCO₃ or an organic base like triethylamine until the pH is ~8-9 to neutralize the acid and deprotonate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes or ethanol) to afford the pure N-(4-(oxetan-3-yloxy)phenyl)quinazolin-4-amine.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are another critical heterocyclic motif in pharmaceuticals. A common and robust method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization. While this compound itself is not an o-phenylenediamine, it can be readily incorporated by first forming an amide bond with an appropriate precursor, or used in multi-component reactions. A more direct application involves its use in reactions where an aniline is condensed with a suitable precursor to form the imidazole ring.
A highly reliable method involves the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, a route known as the Phillips condensation. An adapted protocol using 4-(Oxetan-3-yloxy)benzoic acid (prepared from the corresponding aniline via Sandmeyer reaction) would be as follows.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-(Oxetan-3-yloxy)benzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4-(Oxetan-3-yloxy)benzoic acid (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20x the weight of the limiting reagent).
-
Heating: Heat the mixture to 150-180 °C with stirring for 2-6 hours. The high temperature is necessary to drive the condensation and cyclodehydration. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully cool the reaction mixture to below 100 °C.
-
Very slowly and cautiously, pour the hot mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. A solid precipitate should form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-(4-(oxetan-3-yloxy)phenyl)-1H-benzo[d]imidazole.
Protocol 3: Amide Bond Formation with Heterocyclic Carboxylic Acids
The aniline moiety is an excellent nucleophile for amide bond formation, a ubiquitous reaction in drug synthesis. Coupling with a heteroaryl carboxylic acid is a direct way to link the 4-(Oxetan-3-yloxy)phenyl motif to another core. Modern peptide coupling reagents like HATU provide a mild and efficient method for this transformation, particularly with less reactive anilines.[10]
Figure 3: Workflow for HATU-mediated amide coupling.
Materials:
-
Heterocyclic carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Acid Activation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated OAt-ester intermediate.
-
Aniline Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-(4-(oxetan-3-yloxy)phenyl) amide.
Conclusion
This compound is a powerful and strategic building block for modern medicinal chemistry. Its ability to confer favorable physicochemical properties such as enhanced solubility and metabolic stability, combined with the synthetic flexibility of the aniline group, makes it an invaluable tool for the construction of complex heterocyclic scaffolds. The protocols detailed herein provide robust and adaptable starting points for researchers and drug development professionals seeking to leverage the unique advantages of the oxetane moiety in their synthetic campaigns. By thoughtfully applying these methodologies, the path to novel drug candidates with improved pharmacokinetic profiles can be significantly streamlined.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 4-(Oxetan-3-yloxy)aniline Analogs
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of 4-(Oxetan-3-yloxy)aniline analogs. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane ring, which can lead to improved metabolic stability, aqueous solubility, and target engagement. This guide emphasizes a first-principles approach, detailing not just the "how" but the "why" behind each step, ensuring a robust and adaptable synthetic strategy.
Introduction: The Value of the Oxetane Moiety in Drug Discovery
The 3-oxyoxetanyl group has emerged as a valuable substituent in modern drug design. Its introduction into a molecule can have profound effects on its properties. Unlike a simple ether, the strained four-membered ring of the oxetane introduces a degree of conformational constraint and acts as a hydrogen bond acceptor. These features can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Solid-phase synthesis offers a streamlined and efficient approach for the preparation of libraries of such analogs, facilitating rapid structure-activity relationship (SAR) studies. The ability to perform reactions in a sequential manner on a solid support simplifies purification and allows for the automation of the synthetic process.
Overall Synthetic Strategy on Solid Support
The general strategy for the solid-phase synthesis of this compound analogs involves the immobilization of a suitable building block onto a solid support (resin), followed by a series of chemical transformations to construct the desired molecule. The final product is then cleaved from the resin and purified. A critical aspect of this approach is the choice of a linker that is stable to the reaction conditions used for chain elongation but can be cleaved selectively at the end of the synthesis.
Figure 1: General workflow for solid-phase synthesis.
Detailed Experimental Protocol: Synthesis of a Model this compound Analog
This protocol outlines the synthesis of a representative N-acylated this compound analog.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading)
-
Building Block: this compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA)
-
Reagents: Acetic anhydride, Piperidine, Coupling agents (e.g., HATU, HOBt), Carboxylic acids for diversification.
Step 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride resin is an acid-labile resin that allows for the mild cleavage of the final product, which is crucial for preserving the integrity of the oxetane ring. The aniline nitrogen of this compound is used to attach the molecule to the resin.
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Dissolve this compound (0.5 g, 3.0 mmol) and DIPEA (1.0 mL, 6.0 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and shake for 30 minutes.
-
Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Figure 2: Workflow for immobilization of the building block.
Step 2: N-Acylation of the Resin-Bound Aniline
This step demonstrates the diversification of the scaffold. A simple acylation with acetic anhydride is described, but a wide range of carboxylic acids can be coupled using standard peptide coupling reagents.
-
Swell the resin-bound aniline (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of acetic anhydride (0.5 mL) and DIPEA (0.5 mL) in DCM (5 mL).
-
Shake at room temperature for 2 hours.
-
Drain the resin and wash sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Step 3: Cleavage of the Final Product from the Resin
A mild acidic cleavage is employed to release the final product while keeping the oxetane ring intact.
-
Swell the acylated resin (0.5 g) in DCM (5 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of 1% TFA in DCM (5 mL).
-
Shake for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification and Characterization
The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC. The identity and purity of the final compound should be confirmed by LC-MS and NMR spectroscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low loading of the aniline on the resin | Incomplete reaction during immobilization. | Increase reaction time, use a larger excess of aniline and DIPEA. Ensure all reagents and solvents are anhydrous. |
| Incomplete acylation | Insufficient activation of the carboxylic acid or steric hindrance. | Use a more potent coupling reagent like HATU. Increase reaction time and/or temperature. |
| Degradation of the oxetane ring | Exposure to strong acids. | Use a milder cleavage cocktail (e.g., 0.5% TFA in DCM). Minimize cleavage time. |
| Low recovery of the final product | Incomplete cleavage or adsorption to the resin. | Perform multiple cleavage steps. Wash the resin thoroughly after cleavage. |
Conclusion
The solid-phase synthesis protocol detailed above provides a robust and flexible platform for the rapid generation of this compound analogs. The use of the 2-chlorotrityl chloride resin allows for mild cleavage conditions, which are essential for preserving the integrity of the acid-sensitive oxetane moiety. This methodology is well-suited for the construction of chemical libraries for high-throughput screening in drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Oxetan-3-yloxy)aniline
Welcome to the technical support center for the synthesis of 4-(Oxetan-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The oxetane moiety is a valuable building block in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The primary amino group of the aniline provides a versatile handle for further chemical modifications.[1][2] This guide will focus on the common synthetic routes and provide practical solutions to challenges encountered during the synthesis of this important intermediate.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several pathways. The most prevalent methods involve the formation of the ether linkage between a 4-aminophenol derivative and an oxetane electrophile, or the introduction of the amino group to a pre-formed oxetane-aryl ether.
Common Synthetic Routes:
-
Williamson Ether Synthesis: This classical and widely used method involves the reaction of 4-aminophenol with a 3-halooxetane or an oxetan-3-yl sulfonate ester. The reaction is typically carried out in the presence of a base.[3][4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to couple an amine with an aryl halide.[6][7][8] In this context, it could involve the reaction of 3-(aryloxy)oxetane with an ammonia equivalent or a protected amine, followed by deprotection.
-
Reductive Amination: This method utilizes oxetan-3-one and a protected p-phenylenediamine derivative. The initial imine formation is followed by in-situ reduction to yield the desired product after deprotection.[1][9]
The following diagram illustrates the primary Williamson Ether Synthesis route.
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the Williamson ether synthesis approach.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Deprotonation of 4-Aminophenol: The phenolic hydroxyl group of 4-aminophenol needs to be deprotonated to form the more nucleophilic phenoxide.
-
Causality: The pKa of the phenolic proton is around 10.3, while the pKa of the anilinium proton is around 5.3. A base that is too weak will not sufficiently deprotonate the phenol. A base that is too strong could potentially deprotonate the aniline nitrogen, leading to side reactions.
-
Solution:
-
Base Selection: Use a moderately strong inorganic base. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] For more challenging cases, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but require anhydrous conditions.[5][10]
-
Reaction Temperature: Gently heating the reaction mixture can facilitate deprotonation and increase the reaction rate. However, excessive heat can promote side reactions.
-
-
-
Poor Quality of Reagents:
-
Causality: Impurities in the starting materials can interfere with the reaction. 4-aminophenol is susceptible to oxidation, which can result in colored impurities. The oxetane electrophile (e.g., 3-bromooxetane or oxetan-3-yl tosylate) can degrade upon storage.
-
Solution:
-
Ensure 4-aminophenol is of high purity and appears as a white to off-white solid. If it is discolored, consider recrystallization.
-
Verify the purity of the oxetane reagent by NMR or GC-MS before use.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The choice of solvent and temperature plays a critical role in an SN2 reaction.[3]
-
Solution:
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and do not interfere with the SN2 mechanism.[5]
-
Temperature: The optimal temperature will depend on the specific reagents. A good starting point is room temperature, with gradual heating to 50-80°C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
-
Side Reactions:
-
Causality: The primary competing reaction is the elimination of the alkylating agent, especially with secondary halides.[3] Ring-opening of the strained oxetane ring can also occur under harsh conditions.[1]
-
Solution:
-
Use a good leaving group on the oxetane, such as tosylate or mesylate, which can allow for milder reaction conditions.
-
Avoid excessively high temperatures and prolonged reaction times.
-
-
The following workflow can guide your optimization process:
Caption: Systematic workflow for troubleshooting low yields.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A2: The formation of side products is a common issue. Here are the most probable impurities and strategies to mitigate them:
-
N-Alkylation Product:
-
Causality: The nitrogen of the aniline is also nucleophilic and can compete with the phenolic oxygen in attacking the oxetane electrophile, leading to the formation of 4-hydroxy-N-(oxetan-3-yl)aniline.
-
Minimization:
-
Protecting Groups: While not ideal for a streamlined synthesis, protecting the amine with a group like Boc or Cbz would prevent N-alkylation. However, this adds extra steps for protection and deprotection.
-
Reaction Conditions: The phenoxide is generally a stronger nucleophile than the aniline under basic conditions. Using a moderate base and carefully controlling the stoichiometry can favor O-alkylation.
-
-
-
Dialkylation Product:
-
Causality: The product, this compound, still has a nucleophilic amine that can react with another molecule of the oxetane electrophile to form a tertiary amine.
-
Minimization:
-
Stoichiometry: Use a slight excess of 4-aminophenol relative to the oxetane reagent to ensure the electrophile is consumed before significant dialkylation occurs.
-
Slow Addition: Adding the oxetane reagent slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second alkylation.
-
-
-
Ring-Opened Oxetane Products:
-
Causality: The strained four-membered oxetane ring can be susceptible to nucleophilic attack and ring-opening, especially under acidic or strongly basic conditions at elevated temperatures.[1]
-
Minimization:
-
Maintain neutral to moderately basic conditions.
-
Avoid high reaction temperatures for extended periods.
-
-
Q3: The purification of my final product is difficult. What are the best practices for isolating pure this compound?
A3: Effective purification is crucial for obtaining the desired product in high purity.
-
Work-up Procedure:
-
After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, it can be filtered off.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method for purifying the crude product.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product. The optimal eluent system should be determined by TLC analysis.
-
-
Recrystallization:
-
If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Common solvent systems for recrystallization of anilines include ethanol/water or ethyl acetate/hexanes.
-
The following table summarizes recommended starting conditions for optimization.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately basic, minimizes side reactions.[5] |
| Solvent | DMF or DMSO | Polar aprotic, facilitates SN2 reaction.[5] |
| Temperature | RT to 80°C | Balances reaction rate and stability. |
| Stoichiometry | 1.1 eq. 4-aminophenol | Minimizes dialkylation. |
| Monitoring | TLC or LC-MS | Ensures reaction goes to completion without degradation. |
Frequently Asked Questions (FAQs)
Q: Can I use 3-bromooxetane instead of oxetan-3-yl tosylate?
A: Yes, 3-bromooxetane can be used as the electrophile. However, tosylates are generally better leaving groups than bromides, which may allow for milder reaction conditions and potentially higher yields. The choice may also depend on the commercial availability and cost of the reagents.
Q: My 4-aminophenol starting material is dark. Can I still use it?
A: Dark coloration in 4-aminophenol is often due to oxidation.[11] While the reaction may still proceed, the impurities can lead to lower yields and more difficult purification. It is highly recommended to purify the 4-aminophenol by recrystallization before use.
Q: How do I know when the reaction is complete?
A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the limiting starting material (usually the oxetane electrophile) and the appearance of a new spot corresponding to the product.
Q: What is the expected yield for this synthesis?
A: With an optimized protocol, yields for the Williamson ether synthesis of this compound can range from moderate to good, typically in the 60-85% range. However, this is highly dependent on the scale, purity of reagents, and specific reaction conditions used.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. This compound|CAS 1349715-80-5 [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
Technical Support Center: Purification of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique heterocyclic molecules. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.
Oxetanes are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties like solubility and metabolic stability.[1][2][3] However, the inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol) makes these compounds susceptible to degradation, posing significant purification challenges.[4] This guide is structured to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of your oxetane-containing compounds.
Chromatography Concerns
Question 1: My oxetane-containing compound appears to be decomposing on the silica gel column during flash chromatography. What is happening and how can I prevent it?
Answer: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), and this acidity can catalyze the ring-opening of the strained oxetane ring.[5][6] The lone pairs on the oxetane oxygen can be protonated by the acidic silanol groups on the silica surface, activating the ring for nucleophilic attack by the solvent (e.g., methanol, water) or other nucleophiles present in your mixture. This leads to the formation of 1,3-diol derivatives or other ring-opened products, which you observe as decomposition.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v). This deactivates the acidic sites on the silica.
-
Use Pre-treated Silica: Consider using commercially available deactivated or neutral silica gel.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel. Alternatively, for more polar compounds, reversed-phase chromatography (C18) is an excellent option as it avoids the use of an acidic stationary phase.
-
Optimize Your Solvent System: A less polar solvent system will move your compound faster through the column, reducing its contact time with the silica and minimizing decomposition.
-
Work Quickly and at Low Temperature: If possible, run your column in a cold room or with a jacketed column to reduce the rate of decomposition.
Question 2: I'm observing significant tailing of my oxetane compound during column chromatography, leading to poor separation. What causes this and how can I improve the peak shape?
Answer: Tailing is often caused by strong interactions between your compound and the stationary phase. The oxetane oxygen is a good hydrogen bond acceptor, leading to strong binding with the silanol groups on the silica surface.[4][7] This can result in a slow elution profile and broad, tailing peaks.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
For acidic compounds: Adding a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase can help to protonate your compound, reducing its interaction with the silica and improving peak shape.[8]
-
For basic compounds: Adding a small amount of a base like triethylamine or ammonia to the mobile phase can saturate the acidic sites on the silica and improve the elution of basic compounds.
-
-
Increase the Polarity of the Mobile Phase: A more polar solvent will compete more effectively for the binding sites on the silica, leading to faster elution and sharper peaks. However, be careful not to lose resolution from other components in your mixture.
-
Consider a Different Stationary Phase: As mentioned before, switching to alumina or reversed-phase silica can mitigate these strong interactions.
Stability and Handling
Question 3: My purified oxetane-containing compound is degrading upon storage, even as a solid or in solution. What are the likely causes and what are the best storage practices?
Answer: The stability of oxetanes can be highly dependent on their substitution pattern and the presence of other functional groups.[1][9] Some oxetanes, particularly those with adjacent electron-withdrawing groups or those prone to forming stable carbocations upon ring-opening, can be inherently unstable.
Troubleshooting and Best Practices:
-
Avoid Acidic Conditions: Even trace amounts of acid can lead to decomposition over time. Ensure that all glassware is thoroughly cleaned and that your solvents are free from acidic impurities.
-
Store at Low Temperatures: Storing your compound at -20°C or below will significantly slow down decomposition reactions.
-
Store Under an Inert Atmosphere: Some oxetanes can be sensitive to air and moisture. Storing your compound under nitrogen or argon can improve its long-term stability.
-
Solvent Choice: If storing in solution, choose a non-protic, neutral solvent like toluene or THF. Avoid protic solvents like methanol or water, which can act as nucleophiles for ring-opening.
-
Purity Matters: Impurities from the synthesis, such as residual acid or base, can catalyze decomposition. Ensure your compound is as pure as possible before long-term storage.
Question 4: I need to remove a protecting group from my oxetane-containing molecule. Which conditions should I avoid?
Answer: Protecting group manipulations are a common source of unintended oxetane ring-opening. The key is to avoid strongly acidic conditions.
Conditions to Avoid:
-
Strong Protic Acids: Reagents like concentrated HCl, H2SO4, and even neat trifluoroacetic acid (TFA) should be used with extreme caution or avoided altogether.[1][10]
-
Lewis Acids: Many Lewis acids (e.g., BF3•OEt2, AlCl3, TiCl4) are potent catalysts for oxetane ring-opening.[4][5]
-
High Temperatures: Even mildly acidic or basic conditions can become problematic at elevated temperatures.
Safer Alternatives:
-
For Acid-Labile Groups (e.g., Boc, Trityl): Consider milder acidic conditions, such as formic acid or carefully controlled concentrations of HCl in dioxane. Always monitor the reaction closely by TLC or LC-MS.
-
For Base-Labile Groups (e.g., Esters, Fmoc): Basic conditions are generally safer for the oxetane ring.[11] Hydrolysis with LiOH or K2CO3 in a mixed solvent system is usually well-tolerated.
-
Hydrogenolysis: For protecting groups like benzyl (Bn) or Cbz, catalytic hydrogenation is an excellent and mild method that is compatible with the oxetane ring.
Alternative Purification Techniques
Question 5: Column chromatography is consistently leading to decomposition of my product. What other purification methods can I try?
Answer: When chromatography is not viable, other classical purification techniques can be very effective for oxetane-containing compounds.
Alternative Methods:
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity without the use of a stationary phase. Experiment with a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
-
Distillation: For volatile, thermally stable oxetanes, distillation (simple, fractional, or vacuum) can be a highly effective purification method.[12] This is particularly useful for removing non-volatile impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): While still using silica gel, the shorter exposure time on a TLC plate can sometimes be less detrimental than a long column run. Neutralizing the plate with a basic vapor (e.g., by placing a beaker of ammonia in the developing chamber) can also help.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol is designed to minimize the acid-catalyzed decomposition of oxetanes on silica gel.
Materials:
-
Crude oxetane-containing compound
-
Silica gel (230-400 mesh)[8]
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
-
Triethylamine (Et3N)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Neutralized Slurry: In a beaker, add the desired amount of silica gel. Add your chosen eluent containing 0.5% (v/v) triethylamine. Gently stir to create a uniform slurry.
-
Pack the Column: Secure the column vertically. Add a small amount of sand to the bottom. Pour the silica gel slurry into the column. Allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disruption of the silica bed during sample loading.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase (or a less polar solvent). Carefully apply the sample to the top of the column.
-
Elute the Column: Begin eluting with your chosen solvent system (containing 0.5% Et3N). Collect fractions and monitor by TLC or LC-MS.
-
Combine and Concentrate: Combine the fractions containing your pure product and concentrate under reduced pressure.
Protocol 2: Recrystallization of an Oxetane-Containing Solid
This protocol is a general guideline for purifying a solid oxetane derivative.
Materials:
-
Crude solid oxetane compound
-
A range of solvents for screening (e.g., ethyl acetate, hexanes, isopropanol, acetone, water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in different solvents, both at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Purification Workflows
The following diagram illustrates a decision-making process for choosing the appropriate purification strategy for your oxetane-containing compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes - Enamine [enamine.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxetane - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(Oxetan-3-yloxy)aniline
Welcome to the technical support guide for the synthesis of 4-(Oxetan-3-yloxy)aniline. This molecule is a valuable building block in medicinal chemistry, prized for the ability of the oxetane ring to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis.
The most prevalent synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a 3-halooxetane or an oxetane-3-yl sulfonate ester by 4-aminophenol, typically in the presence of a base.[2][3][4][5] While conceptually straightforward as an SN2 reaction, the presence of two nucleophilic sites on 4-aminophenol (the hydroxyl and the amino groups) introduces complexities that can lead to undesired side reactions and purification challenges.[6]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can optimize your reaction conditions and achieve high yields of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired O-Alkylated Product and Formation of N-Alkylated Impurity.
Question: My reaction is producing a significant amount of the N-alkylated isomer, N-(oxetan-3-yl)-4-aminophenol, alongside my target compound. How can I improve the selectivity for O-alkylation?
Answer: This is a classic challenge in the alkylation of aminophenols, stemming from the competing nucleophilicity of the hydroxyl and amino groups.[6] Several factors influence the O- vs. N-alkylation selectivity.
Probable Causes & Solutions:
-
Incorrect Choice of Base: The choice of base is critical. Strong bases that completely deprotonate the phenolic hydroxyl group will significantly favor O-alkylation. The resulting phenoxide is a much stronger nucleophile than the neutral amino group.
-
Recommendation: Use strong bases like sodium hydride (NaH) or potassium hydride (KH).[3][5][7] These irreversibly deprotonate the alcohol, and the hydrogen gas byproduct simply evolves from the reaction mixture.[3][5] Weaker bases, such as potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH), can also be effective for aryl ether synthesis, but may not fully deprotonate the phenol, leading to a mixture of products.[2]
-
-
Solvent Effects: The solvent plays a crucial role in modulating the nucleophilicity of the competing sites.
-
Recommendation: Employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, thus enhancing its nucleophilicity.[2] Protic solvents, like ethanol, can hydrogen bond with the phenoxide, reducing its reactivity and potentially favoring N-alkylation.
-
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation.
-
Recommendation: Maintain a moderate reaction temperature. Start the reaction at room temperature and gently heat if necessary, while monitoring the reaction progress by TLC or LC-MS to minimize the formation of the N-alkylated side product.
-
Issue 2: Presence of a Significant Amount of Unreacted 4-Aminophenol.
Question: My reaction is incomplete, and I'm recovering a large amount of the 4-aminophenol starting material. What can I do to drive the reaction to completion?
Answer: Incomplete conversion is a common issue in Williamson ether synthesis and can be attributed to several factors related to the reagents and reaction conditions.
Probable Causes & Solutions:
-
Insufficient Deprotonation: The phenolic proton of 4-aminophenol has a pKa of approximately 10.3. For complete deprotonation, a base whose conjugate acid has a significantly higher pKa is required.[7]
-
Poor Leaving Group on the Oxetane Electrophile: The SN2 reaction rate is highly dependent on the quality of the leaving group.[5]
-
Recommendation: If you are using a 3-chlorooxetane, consider switching to 3-bromooxetane or 3-iodooxetane, as bromide and iodide are better leaving groups. Alternatively, using an oxetan-3-yl sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), provides an excellent leaving group and can significantly improve the reaction rate.[4][5]
-
-
Reaction Time and Temperature: The reaction may simply be too slow under your current conditions.
-
Recommendation: Monitor the reaction progress over a longer period. If the reaction has stalled at room temperature, gentle heating (e.g., to 50-70 °C) can increase the rate. However, be mindful that excessive heat can promote side reactions.
-
Issue 3: Formation of Polymeric or Ring-Opened Byproducts.
Question: I'm observing a complex mixture of byproducts, some of which appear to be polymeric or have a different molecular weight than expected for simple side products. What could be causing this?
Answer: The strained four-membered ring of oxetane is susceptible to ring-opening, especially under certain conditions.[8]
Probable Causes & Solutions:
-
Acidic Conditions: The oxetane ring is prone to acid-catalyzed ring-opening and subsequent polymerization.
-
Recommendation: Ensure your reaction conditions remain basic. The use of a strong base like NaH should prevent this. If your starting materials or solvents contain acidic impurities, they should be purified or neutralized before use.
-
-
High Temperatures: Excessive heat can promote the decomposition of the oxetane ring.
-
Recommendation: Maintain careful temperature control throughout the reaction. Avoid aggressive heating and use the minimum temperature necessary to achieve a reasonable reaction rate.
-
-
Lewis Acid Contamination: Trace amounts of Lewis acidic metal impurities can also catalyze ring-opening.
-
Recommendation: Use high-purity reagents and solvents. Ensure your glassware is scrupulously clean.
-
Frequently Asked Questions (FAQs)
Q1: What is the best electrophile to use: 3-chlorooxetane, 3-bromooxetane, or an oxetan-3-yl sulfonate?
A1: The choice of electrophile depends on a balance of reactivity and cost. While 3-chlorooxetane is often the most economical, its reactivity is the lowest. 3-Bromooxetane offers a good compromise. For maximum reactivity, especially with less reactive nucleophiles or for optimizing reaction times, oxetan-3-yl tosylate or mesylate are the preferred choices due to the excellent leaving group ability of the sulfonate esters.[4][5]
Q2: How should I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a solvent system that provides good separation between the 4-aminophenol starting material, the desired O-alkylated product, and the potential N-alkylated side product. For example, a mixture of ethyl acetate and hexanes can be effective. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q3: What are the best practices for purifying the final product?
A3: Purification is typically achieved through flash column chromatography on silica gel.[9][10] A gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is usually effective in separating the desired product from unreacted starting materials and byproducts. The product can then be isolated by evaporation of the solvent.[9] Recrystallization from a suitable solvent system may also be an option for obtaining highly pure material.
Q4: Can I use a phase-transfer catalyst in this reaction?
A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, particularly when using a moderately strong base like NaOH or K₂CO₃ in a biphasic system or a polar aprotic solvent. The PTC helps to transport the phenoxide anion into the organic phase where the electrophile resides, thereby accelerating the reaction.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic landscape, the following diagrams illustrate the desired reaction, key side reactions, and a troubleshooting workflow.
Reaction Mechanism and Side Products
Caption: Desired O-alkylation vs. competing N-alkylation and ring-opening side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
Summary of Key Reaction Parameters
| Parameter | Recommendation for High Yield & Selectivity | Rationale |
| Base | Strong, non-nucleophilic base (e.g., NaH, KH)[3][5][7] | Ensures complete deprotonation of the phenol, maximizing the concentration of the more nucleophilic phenoxide. |
| Solvent | Polar aprotic (e.g., DMF, DMSO)[2] | Enhances the nucleophilicity of the phenoxide anion. |
| Electrophile | Oxetane with a good leaving group (e.g., OTs, OMs, I, Br)[4][5] | Accelerates the rate of the desired SN2 reaction. |
| Temperature | Moderate (e.g., RT to 60 °C) | Balances reaction rate while minimizing side reactions like N-alkylation and decomposition. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents quenching of the strong base by atmospheric moisture and oxidation of the aminophenol. |
By carefully controlling these parameters and understanding the potential side reactions, researchers can successfully and efficiently synthesize this compound.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. connectjournals.com [connectjournals.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-(Oxetan-3-yloxy)aniline
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for the successful C-N cross-coupling of 4-(Oxetan-3-yloxy)aniline. We will move beyond generic protocols to address the specific challenges and nuances of this substrate, ensuring you are equipped to troubleshoot and optimize your reaction for maximal yield and purity.
The structure this compound presents a unique combination of a reactive primary aniline nucleophile and a potentially sensitive oxetane ring. The oxetane moiety is generally stable but can be susceptible to degradation under overly harsh basic or thermal conditions. Therefore, the key to success lies in a carefully balanced selection of catalyst, ligand, base, and solvent to promote the desired C-N bond formation while preserving the integrity of the oxetane ring.
Part 1: Frequently Asked Questions (FAQs) - The Core Principles
This section addresses fundamental questions about the Buchwald-Hartwig reaction, providing the causal logic behind experimental choices.
Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl (pseudo)halide and an amine.[1] The reaction proceeds through a catalytic cycle that involves a palladium center cycling between its Pd(0) and Pd(II) oxidation states.[2]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[3][4] This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide intermediate.[6][7]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose the right Palladium (Pd) source?
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[2][8]
For improved reliability and cleaner catalyst generation, modern precatalysts are highly recommended. These are stable, air-tolerant Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[2]
| Precatalyst Generation | Description | Advantages |
| G3/G4 Precatalysts | Palladacycle-based (e.g., XPhos Pd G3, BrettPhos Pd G4). | Highly efficient, reliable activation with weak bases, broad substrate scope.[2][9] |
| PEPPSI™ Precatalysts | Pyridine-enhanced precatalyst preparation stabilization and initiation (for NHC ligands). | Excellent for N-heterocyclic carbene (NHC) ligands, very stable. |
| Pd(II) Salts | e.g., Pd(OAc)₂, PdCl₂. | Inexpensive, readily available. |
| Pd(0) Sources | e.g., Pd₂(dba)₃, Pd(PPh₃)₄. | Already in the correct oxidation state but can be air-sensitive.[3] |
Recommendation: For difficult couplings or when reproducibility is critical, start with a G3 or G4 precatalyst matched to your chosen ligand.
Q3: Which ligand is best for coupling with an aniline like this compound?
Ligand choice is arguably the most critical variable. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.[6] For primary anilines, especially when mono-arylation is desired, sterically hindered biaryl phosphine ligands are the state-of-the-art.[5]
-
Steric Hindrance: Bulky ligands promote the formation of a monoligated palladium species, which is highly active and accelerates all steps of the catalytic cycle.[6] They also sterically disfavor the binding of a second molecule of the aniline, preventing undesired double-arylation.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step, especially with challenging aryl chlorides.[5]
Recommended Ligands for Primary Anilines:
| Ligand | Structure Type | Key Features & Applications |
| BrettPhos | Dialkylbiaryl phosphine | Excellent for preventing double arylation of primary amines due to its steric bulk.[8] |
| XPhos | Dialkylbiaryl phosphine | A highly general and effective ligand for a wide range of C-N couplings, including heteroaryl halides.[5] |
| RuPhos | Dialkylbiaryl phosphine | Particularly effective for coupling secondary amines, but also shows good activity with primary amines.[5] |
| Josiphos (e.g., CyPF-tBu) | Ferrocene-based | Effective for coupling heteroaryl chlorides with primary amines.[5] |
For this compound, BrettPhos is an excellent starting point to ensure selective mono-arylation.
Q4: The oxetane ring in my substrate is sensitive. Which base should I use?
Base selection is critical to preserve the oxetane ring. Strong bases like sodium tert-butoxide (NaOtBu) provide the fastest reaction rates but are incompatible with many sensitive functional groups and can promote side reactions or decomposition at elevated temperatures.[8][10]
Given the potential sensitivity of the oxetane, it is prudent to start with milder conditions.
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Very high reaction rates, effective for a wide range of substrates.[10] | Incompatible with base-sensitive groups (esters, ketones, oxetanes). Can cause decomposition.[8] |
| LHMDS | ~26 | Allows for reactions at lower temperatures and with protic functional groups.[8] | Air-sensitive solid, can be incompatible with some groups at high temperatures.[8] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance, good solubility in some organic solvents.[2][8] | Expensive, can be difficult to stir on a large scale.[8] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, economically attractive.[8] | Often requires higher catalyst loadings and longer reaction times.[8] |
Recommendation: Start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ . While the reaction may be slower, this significantly reduces the risk of oxetane ring-opening. If conversion is too slow, a stronger base like NaOtBu can be trialed at a lower temperature (e.g., 50-80 °C).
Q5: What is the best solvent for this reaction?
The ideal solvent should dissolve the reactants and facilitate the reaction without interfering with the catalyst.[10]
-
Common Solvents: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are very common and effective.[8][11] Ethers like THF or 2-MeTHF are also good choices.[10]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[2]
-
Solubility Issues: Poor solubility of the inorganic base is a common reason for failed reactions.[2][10] Ensure vigorous stirring. For large-scale reactions, grinding the base or adding Celite can prevent clumping and improve reaction rates.[2]
Recommendation: Toluene or 1,4-dioxane are robust starting points. For a greener alternative, consider 2-MeTHF .[10] Always use anhydrous, degassed solvents to prevent catalyst deactivation.
Part 2: General Starting Protocol
This protocol provides a reliable, non-optimized starting point for the coupling of this compound with an aryl bromide. All conditions should be further optimized for your specific aryl halide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
BrettPhos (2 mol%, optional but recommended)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground)
-
Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), extra BrettPhos ligand (0.02 equiv), and the finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv) followed by the anhydrous, degassed toluene.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C . Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to check for the consumption of the limiting reagent (aryl bromide).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical workflow to diagnose and solve common problems.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Q&A Troubleshooting Guide
Q: My reaction shows no conversion, and I recover all my starting materials. What's wrong? A: This almost always points to an inactive catalyst system.
-
Catalyst Source: If you are using a Pd(II) salt like Pd(OAc)₂, the in situ reduction to Pd(0) may have failed. Switch to a more reliable G3 or G4 precatalyst.[9]
-
Atmosphere Control: The Pd(0) species is oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed and anhydrous.
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[10] Ensure all reagents are of high purity.
Q: My reaction is very slow with K₃PO₄. Can I speed it up without decomposing my product? A: Yes. If the reaction is clean but slow, you can incrementally increase reactivity.
-
Increase Temperature: First, try increasing the temperature in 10 °C increments (e.g., from 100 °C to 110 °C or 120 °C) and monitor for any signs of decomposition.
-
Trial a Stronger Base at Low Temperature: If higher temperature is ineffective, switch to NaOtBu but begin at a much lower temperature (e.g., 50-60 °C). Monitor the reaction closely; you may achieve full conversion before decomposition becomes significant.
-
Change Ligand: A more electron-rich ligand like XPhos can sometimes accelerate the reaction even with a weaker base.[5]
Q: I'm using an aryl chloride and the reaction isn't working. A: Aryl chlorides are challenging substrates because the C-Cl bond is strong, making the oxidative addition step difficult.[10][12]
-
Use a "Chloride-Friendly" Ligand: Highly electron-rich and sterically hindered ligands are required. XPhos, RuPhos, or specific Josiphos-type ligands are designed for this purpose.[5]
-
Increase Catalyst Loading: You may need to increase the catalyst and ligand loading to 3-5 mol%.
-
Use a Strong Base: Aryl chloride couplings often necessitate the use of a strong base like NaOtBu or LHMDS to achieve reasonable rates.[8] Proceed with caution due to the oxetane.
Q: My mass spec analysis shows consumption of my aniline starting material, but I'm not forming the desired product. What is happening? A: This suggests your starting material is decomposing. The oxetane ring is the most likely culprit.
-
Cause: The combination of a strong base (like NaOtBu) and high temperature is likely causing nucleophilic attack on the oxetane, leading to ring-opening and decomposition.
-
Solution: Immediately switch to a milder base such as K₃PO₄ or Cs₂CO₃.[8] Additionally, lower the reaction temperature to 80-100 °C, even if it requires a longer reaction time. Protecting the integrity of your substrate is the first priority.
Q: I am observing a significant amount of a side product corresponding to the double arylation of my aniline. A: This occurs when the product of the first amination successfully competes with the starting aniline as a nucleophile for a second coupling event.
-
Cause: The ligand is not sterically bulky enough to prevent the product (a secondary diarylamine) from coordinating to the palladium center.
-
Solution: Switch to a ligand with greater steric bulk around the phosphorus atom. BrettPhos is specifically designed to minimize this side reaction and is highly effective for the mono-arylation of primary amines.[8] You can also try using a smaller excess of the aniline (e.g., 1.1 equivalents).
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
stability issues of the oxetane ring under acidic/basic conditions
Introduction
The oxetane ring, a four-membered cyclic ether, is a structural motif of growing importance in medicinal chemistry. Its distinctive stereochemical properties and utility as a polar and metabolically robust substitute for groups like gem-dimethyl and carbonyls have cemented its role in modern drug design. However, the inherent strain within this four-membered ring makes it susceptible to cleavage under specific experimental conditions, notably in the presence of strong acids or bases.[1][2][3]
This technical support guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding and troubleshooting the stability of the oxetane ring. By addressing common challenges in a direct question-and-answer format and providing evidence-based solutions, this guide aims to equip you with the knowledge to confidently work with this valuable functional group.
Section 1: Fundamentals of Oxetane Ring Stability
FAQ 1.1: What makes the oxetane ring reactive?
The reactivity of the oxetane ring stems from significant angle strain. In an ideal sp³-hybridized carbon, the bond angles are approximately 109.5°. The geometry of the four-membered ring forces these angles to compress to around 90°, creating substantial ring strain (approximately 106 kJ·mol⁻¹).[3][4] This strain makes the ring prone to reactions that allow it to open, thereby relieving the strain. The oxygen atom within the ring also plays a key role; it can be protonated under acidic conditions, which activates the ring for cleavage.[1][5]
Caption: Deviation from ideal bond angles results in significant ring strain, a key factor in oxetane reactivity.
Section 2: Troubleshooting Stability Under Acidic Conditions
Acid-catalyzed ring-opening is a primary concern when handling oxetane-containing compounds.[1][2] This section addresses common issues and provides detailed troubleshooting protocols.
FAQ 2.1: My oxetane compound is degrading during a TFA-mediated deprotection. What is happening and how can I fix it?
Underlying Mechanism: Strong acids like trifluoroacetic acid (TFA) protonate the oxetane's oxygen atom. This makes the ring an excellent leaving group and highly susceptible to nucleophilic attack, which leads to ring cleavage.[1][6] The attacking nucleophile can be the TFA counter-ion, a solvent molecule, or another functional group within your compound.
Troubleshooting Protocol:
-
Modify Reaction Conditions:
-
Rationale: The rate of acid-catalyzed ring-opening is highly dependent on acid concentration and temperature.
-
Action: Begin by lowering the TFA concentration (e.g., from neat to 10-50% in dichloromethane) and reducing the temperature to 0 °C or below.
-
-
Use a Scavenger:
-
Rationale: Scavengers, such as triethylsilane (TES) or triisopropylsilane (TIPS), can trap reactive carbocation intermediates that may form during deprotection.
-
Action: Add a scavenger to the reaction mixture to minimize side reactions.
-
-
Switch to Milder Acids:
-
Rationale: If the protecting group allows, using a weaker acid can prevent oxetane degradation.
-
Action: Explore milder deprotection conditions, such as using acetic acid or citric acid.
-
Experimental Workflow for Optimizing Acidic Deprotection:
Caption: A systematic workflow for troubleshooting oxetane stability during acidic deprotection steps.
FAQ 2.2: Does the substitution pattern on the oxetane ring affect its stability in acid?
Answer: Absolutely. The stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[1][2]
-
Mechanism of Stability: The substituents at the 3-position can sterically hinder the approach of a nucleophile to the C–O antibonding orbitals, thus slowing down the rate of ring-opening.[1]
-
Electronic Effects: Oxetanes with electron-donating groups at the C2 position are likely to be less stable.[1]
-
Intramolecular Nucleophiles: Even in 3,3-disubstituted systems, the presence of a nearby internal nucleophile (like an alcohol or amine) can facilitate ring-opening under acidic conditions.[1][2]
Section 3: Troubleshooting Stability Under Basic Conditions
While generally more robust under basic conditions compared to acidic ones, oxetanes are not entirely inert, particularly in the presence of strong, non-nucleophilic bases or potent nucleophiles.[6][7]
FAQ 3.1: Can I use strong bases like LDA or n-BuLi with my oxetane-containing molecule?
Answer: Yes, but with caution. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can deprotonate the protons alpha to the oxygen atom of the oxetane ring. This can be a synthetically useful transformation but may also be an unintended side reaction.
Key Control Parameters:
-
Temperature: These reactions should be performed at very low temperatures (typically -78 °C) to control reactivity and prevent undesired side reactions.[6]
-
Stoichiometry: Precise control over the amount of base used is critical to ensure the desired outcome.
FAQ 3.2: A strong nucleophile in my reaction is opening the oxetane ring. How can I promote the desired reaction at a different site?
Underlying Mechanism: Potent nucleophiles can directly attack one of the carbon atoms of the oxetane ring via an SN2 mechanism, resulting in ring cleavage.
Troubleshooting Strategies:
-
Modify the Nucleophile:
-
Rationale: The reactivity of the nucleophile can often be tuned.
-
Action: If a Grignard reagent is causing issues, consider a less reactive organometallic species like an organozinc or organocuprate. The counter-ion can also play a role; for instance, a sodium alkoxide is generally less reactive than its potassium counterpart.
-
-
Temperature Control:
-
Rationale: The desired reaction may have a lower activation energy than the undesired ring-opening.
-
Action: Performing the reaction at a lower temperature can significantly improve selectivity for the intended product.
-
Data Summary: Oxetane Compatibility with Common Reagents
| Reagent/Condition | Compatibility | Potential Issues & Mitigation Strategies |
| Acidic Conditions | ||
| TFA (neat, RT) | Low | High risk of ring-opening. Mitigation: Lower concentration and temperature, add scavengers.[6] |
| 1M Aqueous HCl | Moderate | Risk of cleavage, especially with heat. Mitigation: Use at low temperatures for short durations.[8] |
| Acetic Acid | High | Generally well-tolerated.[6] |
| Lewis Acids (e.g., BF₃·OEt₂) | Variable | Can catalyze ring-opening. Mitigation: Use stoichiometric amounts at low temperatures.[3][5] |
| Basic Conditions | ||
| 1M Aqueous NaOH | High | Generally stable.[6] |
| LDA, n-BuLi | Moderate | Can deprotonate α-protons. Mitigation: Use at -78°C with careful stoichiometry.[6] |
| Grignard Reagents | Low to Moderate | Can act as nucleophiles for ring-opening. Mitigation: Use at low temperatures; consider less reactive organometallics.[7] |
| LiAlH₄ | Moderate | Ring opening can occur at elevated temperatures. Mitigation: Perform reductions at low temperatures (-30 to -10 °C).[6] |
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
preventing dimer formation in reactions with 4-(Oxetan-3-yloxy)aniline
Technical Support Center: 4-(Oxetan-3-yloxy)aniline
A Guide to Preventing Dimer Formation in Synthetic Reactions
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose, troubleshoot, and prevent the formation of dimer-related impurities during synthetic transformations. By understanding the underlying mechanisms, you can optimize your reaction conditions to ensure high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected, high-molecular-weight impurity in my reaction. Could it be a dimer, and what are the most likely causes?
A: Yes, observing an impurity with a mass roughly double that of your starting material is a strong indication of dimerization. This compound possesses two primary reactive sites—the nucleophilic aniline nitrogen and the strained oxetane ring—leading to several potential dimerization pathways.
The three most common mechanisms are:
-
Oxidative Coupling: The electron-rich aniline moiety is highly susceptible to oxidation, forming a radical cation. Two of these reactive intermediates can then couple in various ways (N-N, C-N, or C-C) to form dimers like azo compounds or substituted biphenyls.[1][2] This is often catalyzed by atmospheric oxygen and results in intensely colored byproducts.
-
Self-Coupling in Catalytic Reactions: In transition metal-catalyzed reactions, such as Buchwald-Hartwig amination, the aniline can react with itself (homocoupling) instead of the intended aryl halide partner.[3] This side reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions.
-
N-Alkylation via Oxetane Opening: The amine of one molecule can act as a nucleophile, attacking and opening the oxetane ring of another molecule. This pathway is typically promoted by acidic conditions which activate the oxetane ring, making it more electrophilic.[4]
Below is a diagram illustrating these potential side reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Oxetan-3-yloxy)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(Oxetan-3-yloxy)aniline in palladium-catalyzed cross-coupling reactions. As a substrate, this aniline derivative presents unique opportunities and challenges due to its electron-rich nature and the presence of the oxetane moiety. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Here we address the high-level questions researchers frequently encounter when first working with this substrate.
Q1: What are the primary applications and challenges of using this compound in cross-coupling?
A1: this compound is a valuable building block in medicinal chemistry. The oxetane motif can improve physicochemical properties such as solubility and metabolic stability, while the aniline group serves as a key handle for building molecular complexity.[1] The primary application is in C–N bond formation, specifically the Buchwald-Hartwig amination, to create diarylamines or N-aryl heterocycles.[2][3]
The main challenges are:
-
High Electron Density: The aniline is electron-rich, which can make the initial oxidative addition step of the catalytic cycle more challenging for certain coupling partners.
-
Catalyst Inhibition: The nitrogen lone pair can sometimes coordinate too strongly to the palladium center, potentially slowing down or inhibiting catalysis.
-
Potential for Side Reactions: Like many anilines, it can be susceptible to side reactions if reaction conditions are not carefully controlled. However, the oxetane ring is generally robust under typical cross-coupling conditions.[4]
Q2: Which type of cross-coupling reaction is most common for this substrate?
A2: The Buchwald-Hartwig amination is by far the most common and direct method for using this compound as a coupling partner.[5] This reaction couples the aniline (as the nucleophile) with an aryl or heteroaryl halide/pseudohalide. Other couplings like Suzuki or Sonogashira would require initial conversion of the aniline to a halide or triflate, adding extra synthetic steps.
Q3: What is a good "go-to" catalyst system to start with for a Buchwald-Hartwig amination with this aniline?
A3: For a robust starting point, a combination of a modern palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand is highly recommended.[6][7] A reliable initial screen would involve:
-
Palladium Precatalyst: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These are air-stable and ensure efficient generation of the active Pd(0) species.[6]
-
Ligand: XPhos or RuPhos. These bulky ligands facilitate the reductive elimination step and are effective for coupling a wide range of amines.[8][9]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is a standard choice.[10][11]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[10]
Troubleshooting Guide for Buchwald-Hartwig Amination
This section addresses specific problems you might encounter during your experiments in a simple Question/Cause/Solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Yield | Inactive Catalyst: Inefficient generation of the active Pd(0) species from a Pd(II) source, or decomposition of the catalyst.[12] | Action: Switch to an air-stable, well-defined Pd(0) precatalyst like a Buchwald G3 or G4 palladacycle.[6] Ensure all reagents and solvents are rigorously anhydrous and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[12] |
| Poor Base/Solvent Choice: The base may be poorly soluble in the chosen solvent, or it may not be strong enough to deprotonate the aniline-palladium complex.[13][14] | Action: Screen different bases. While NaOtBu is common, consider K₃PO₄ or Cs₂CO₃ for substrates with base-sensitive functional groups.[10] Ensure the solvent effectively solubilizes the reactants. A switch from toluene to dioxane or THF might help.[10] | |
| Inappropriate Ligand: The chosen ligand may not be suitable for this specific electron-rich aniline, leading to a slow or stalled catalytic cycle.[8] | Action: Screen a panel of bulky biaryl phosphine ligands. Start with XPhos or RuPhos, but also consider BrettPhos or SPhos, which have different steric and electronic properties.[8][15] | |
| 2. Formation of Side Products | Hydrodehalogenation of Aryl Halide: The starting aryl halide is consumed, but replaced with a hydrogen atom instead of the aniline. | Action: This often points to β-hydride elimination from the palladium-amido intermediate.[5] Using a bulkier ligand (e.g., moving from a less bulky ligand to XPhos or tBuXPhos) can sterically disfavor this pathway and promote the desired reductive elimination.[7] |
| Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl byproduct. | Action: This can occur if the transmetalation or amine coordination step is slow. Ensure the aniline is pure. Consider a slight excess of the aniline (1.1-1.2 equiv.). Optimizing the ligand and base can also minimize this side reaction.[10] | |
| 3. Reaction Stalls / Incomplete Conversion | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions (e.g., high temperature). | Action: Try lowering the reaction temperature and extending the reaction time. If using a simple Pd source like Pd(OAc)₂, adding a slight excess of the phosphine ligand (e.g., L:Pd ratio of 1.2:1) can improve catalyst stability.[6] |
| Product Inhibition: The desired product may coordinate to the palladium center more strongly than the starting materials, inhibiting catalyst turnover. | Action: This is less common but possible. Try running the reaction at a slightly higher dilution. A different ligand might also change the binding affinities and overcome this issue. |
Decision-Making Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing common issues in a Buchwald-Hartwig amination experiment.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Catalyst System Selection Guide
The choice of ligand is paramount for a successful coupling reaction.[7][15] For an electron-rich primary aniline like this compound, ligands that are both bulky and electron-donating are required to promote the key steps of the catalytic cycle.
Palladium Catalytic Cycle (Buchwald-Hartwig)
Understanding the catalytic cycle helps in rational catalyst selection. Bulky ligands accelerate the final C-N bond-forming reductive elimination step, which is often rate-limiting.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Catalyst Systems
The table below provides starting points for catalyst screening. All reactions should be performed under an inert atmosphere with anhydrous solvents.
| Ligand | Palladium Source | Recommended Base | Typical Temp. (°C) | Key Characteristics & Comments |
| XPhos | XPhos Pd G3/G4 | NaOtBu, LHMDS | 80-110 | Excellent starting point. Highly active and versatile for a broad range of aryl halides, including challenging chlorides.[16] |
| RuPhos | RuPhos Pd G3/G4 | K₃PO₄, Cs₂CO₃ | 80-110 | Often effective with weaker bases and for heterocyclic coupling partners. Good for substrates with base-sensitive groups.[8] |
| BrettPhos | BrettPhos Pd G3 | NaOtBu, K₂CO₃ | 80-100 | Very bulky ligand, can be useful for particularly hindered substrates or to prevent side reactions like β-hydride elimination. |
| Josiphos-type | Pd₂(dba)₃ | NaOtBu | 60-100 | Ferrocene-based ligands developed by Hartwig. Known for high activity, especially for coupling primary amines.[5][17] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for a small-scale (0.5 mmol) test reaction.
Materials:
-
Aryl halide (or triflate) (0.5 mmol, 1.0 equiv)
-
This compound (0.55 mmol, 1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (2.5 mL, to make ~0.2 M solution)
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Vial Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide (if solid), XPhos Pd G3 precatalyst, NaOtBu, and the magnetic stir bar to the reaction vial.
-
Reagent Addition: Add this compound to the vial, followed by the anhydrous, degassed toluene. If the aryl halide is a liquid, add it via syringe at this stage.
-
Sealing and Degassing: Securely seal the vial with the screw cap. If not working in a glovebox, the solvent should be added, and the vial should be sealed, then briefly evacuated and backfilled with inert gas (repeat 3 times) to ensure an inert atmosphere.[18]
-
Reaction: Place the vial in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl halide).
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (10 mL). Wash the organic layer with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 4-(Oxetan-3-yloxy)aniline
Welcome to the dedicated support center for the analysis of 4-(Oxetan-3-yloxy)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity detection and quantification. Here, we address common challenges with practical, field-tested solutions to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in this compound?
A1: Based on its synthesis pathway, potential impurities in this compound can be categorized as:
-
Starting materials and reagents: Unreacted 3-iodooxetane or 4-aminophenol.
-
Intermediates: Incompletely reacted intermediates from the synthetic route.
-
By-products: Products from side reactions, such as dialkylated anilines or products of ring-opening of the oxetane moiety.
-
Degradation products: Arising from instability of the final product under specific storage or process conditions. Light and oxidative stress are common culprits for aniline derivatives.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. It offers an excellent balance of resolution, sensitivity, and robustness for separating the main component from its structurally similar impurities. A reversed-phase C18 column is typically the first choice for method development.
Q3: What are the regulatory guidelines I should be aware of for impurity analysis?
A3: The International Council for Harmonisation (ICH) provides critical guidelines. Specifically, ICH Q3A (R2) for impurities in new drug substances and ICH Q2 (R1) for the validation of analytical procedures are paramount. These documents outline the requirements for identifying, qualifying, and reporting impurities, as well as for validating the analytical methods used to measure them.
Q4: How can I identify an unknown impurity peak in my chromatogram?
A4: The definitive method for structural elucidation of an unknown impurity is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass-to-charge ratio (m/z) of the impurity, you can determine its molecular weight. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide the elemental composition, which is crucial for proposing potential structures. Further confirmation can be achieved using techniques like NMR spectroscopy if the impurity can be isolated.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape can compromise the accuracy of integration and quantification.
The Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
In-Depth Explanation:
-
Causality: The aniline group in this compound is basic. If the mobile phase pH is not sufficiently low (typically 2-3 pH units below the pKa of the analyte), the analyte can exist in both ionized and non-ionized forms, leading to peak tailing. Additionally, the basic nature of the aniline can lead to strong interactions with acidic residual silanol groups on the silica-based column packing material, also causing peak tailing.
-
Field-Proven Insight: Before resorting to mobile phase modifiers like TEA, which can be difficult to remove from the column, try a modern base-deactivated column. These columns have end-capping that minimizes silanol interactions, often providing excellent peak shape without the need for additives.
Issue 2: Appearance of New Impurity Peaks During Analysis or Storage
The appearance of unexpected peaks can indicate sample degradation.
The Identification and Mitigation Workflow:
Caption: Workflow for investigating new impurity peaks.
In-Depth Explanation:
-
Expertise & Experience: Aniline derivatives are notoriously susceptible to oxidative degradation. The electron-rich aromatic ring can be easily oxidized, often leading to colored degradants. A common forced degradation study involves exposing a solution of the sample to a low concentration of hydrogen peroxide (e.g., 0.1-3%). If the new peak's area increases significantly in the peroxide-stressed sample, it strongly suggests an oxidative degradant.
-
Trustworthiness: A comprehensive forced degradation study is a cornerstone of method validation and stability-indicating method development as per ICH guidelines. This self-validating system proves that your method can separate known degradants from the main peak and other impurities.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for method development.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A general-purpose column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analyte is protonated, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Vol. | 10 µL | A typical starting volume. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion. |
Step-by-Step Methodology:
-
Prepare the mobile phases as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the diluent.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Use a PDA detector to check for peak purity across the main analyte peak.
Validation & Comparative
A Comparative Guide to HPLC and NMR Analysis for Purity Determination of 4-(Oxetan-3-yloxy)aniline
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-(Oxetan-3-yloxy)aniline, a valuable building block in medicinal chemistry, is prized for the ability of its oxetane moiety to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1] Consequently, ensuring the purity of this intermediate is of paramount importance.
This guide provides an in-depth, comparative analysis of two instrumental techniques central to the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for robust analytical methodology.
The Analytical Challenge: Potential Impurities in this compound Synthesis
A common synthetic route to this compound involves the reductive amination of oxetan-3-one with aniline.[1] This synthetic pathway, while efficient, can introduce several potential impurities that must be monitored and controlled. Understanding these potential impurities is critical for developing specific and accurate analytical methods.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Aniline and oxetan-3-one.
-
Imine Intermediate: The transient product of the initial reaction between aniline and oxetan-3-one.
-
Over-alkylation Products: Dialkylated aniline species.
-
Degradation Products: The strained oxetane ring can be susceptible to ring-opening under certain conditions.
High-Performance Liquid Chromatography (HPLC): A High-Throughput Approach for Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis due to its high sensitivity, resolving power, and suitability for automation.[2] For a polar, aromatic amine like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Rationale Behind Method Development
The selection of a C18 stationary phase is a common first choice for RP-HPLC method development due to its broad applicability.[3] However, given the polar nature of this compound and some of its potential impurities, a standard C18 column might not provide adequate retention. A polar-embedded or polar-endcapped C18 column can enhance the retention of polar analytes and provide alternative selectivity.[4]
The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typical. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any basic impurities, thereby leading to reproducible retention times. For anilines, a slightly acidic pH (e.g., pH 3-4) is often beneficial for peak shape.
UV detection is the most common mode for this type of analysis, as the aromatic ring of this compound provides a strong chromophore.
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol is a starting point and should be optimized and validated according to ICH guidelines.[5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. |
System Suitability:
Before sample analysis, the system suitability should be established by injecting a standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Reproducibility of Peak Area and Retention Time: RSD < 2.0% for six replicate injections.
Visualization of the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Absolute Purity Determination
NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a powerful primary analytical method.[7][8] Unlike HPLC, which provides a relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9][10]
The Rationale Behind qNMR Analysis
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By accurately weighing both the analyte and a high-purity internal standard into the same NMR tube, the purity of the analyte can be calculated with high precision.
The choice of an internal standard is critical for a successful qNMR experiment. An ideal internal standard should:
-
Be of high, certified purity.
-
Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be non-reactive with the analyte.
-
Have a molecular weight that allows for accurate weighing.
For this compound, maleic acid or 1,4-dinitrobenzene are suitable internal standards, as their signals appear in regions of the ¹H NMR spectrum that are unlikely to overlap with the analyte's signals.
Experimental Protocol: qNMR Analysis of this compound
This protocol is a general guideline and should be adapted and validated for the specific instrumentation and standards available.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision analytical balance (readable to at least 0.01 mg).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard (typically 30-60 seconds). This is crucial for accurate integration. |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated. |
| Spectral Width | Sufficient to encompass all signals of interest. |
| Acquisition Time | At least 3-4 seconds to ensure adequate digital resolution. |
Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and the chosen signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Visualization of the qNMR Workflow
Caption: A systematic workflow for qNMR purity determination.
Comparative Analysis: HPLC vs. NMR
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, but they offer different and complementary information.[11][12]
| Feature | HPLC | NMR |
| Purity Type | Relative purity (area percent) | Absolute purity (% w/w) |
| Sensitivity | High (can detect impurities at ppm levels) | Lower (typically requires impurities to be >0.1%) |
| Throughput | High (typical run times of 20-30 minutes) | Lower (qNMR requires long relaxation delays, leading to longer acquisition times) |
| Quantification | Requires a reference standard for each impurity for accurate quantification. | Can quantify impurities without the need for individual reference standards, provided signals are resolved. |
| Structural Info | Provides retention time, which is not a definitive identifier. | Provides detailed structural information, allowing for the identification of unknown impurities. |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No (sample can be recovered) |
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
For a comprehensive and robust assessment of the purity of this compound, an orthogonal approach employing both HPLC and NMR is highly recommended. HPLC serves as an excellent tool for high-throughput screening, providing a detailed impurity profile and detecting trace-level impurities. qNMR, on the other hand, provides an accurate, absolute purity value for the bulk material and offers invaluable structural information for impurity identification.
By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest level of confidence in the quality of this critical chemical intermediate, thereby supporting the development of safe and effective new medicines. This dual-pronged strategy aligns with the principles of modern analytical method validation, ensuring data integrity and regulatory compliance.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. phenomenex.com [phenomenex.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. biovanix.com [biovanix.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 12. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
The Strategic Advantage of 4-(Oxetan-3-yloxy)aniline in Modern Drug Design: A Comparative Guide
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Medicinal chemists are in a constant search for molecular building blocks that not only confer potent biological activity but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The aniline scaffold, while a versatile and common motif in many successful therapeutics, often presents significant challenges related to metabolic instability and the formation of reactive metabolites.[1] This guide provides an in-depth comparison of 4-(Oxetan-3-yloxy)aniline with other commonly employed aniline derivatives, offering experimental data and protocols to support its strategic implementation in drug design.
The Aniline Dilemma: A Double-Edged Sword in Medicinal Chemistry
Aniline and its derivatives are prevalent in a vast number of pharmaceuticals due to their synthetic tractability and their ability to form key interactions with biological targets.[1] However, the electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive quinone-imine intermediates, which have been implicated in idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[2] Consequently, mitigating the metabolic liabilities of the aniline moiety is a critical step in the development of safe and effective drug candidates.
This compound: A Modern Solution to a Classic Problem
The incorporation of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy to enhance the drug-like properties of lead compounds. This compound, in particular, offers a unique combination of features that directly address the shortcomings of traditional aniline derivatives. The oxetane moiety is a polar, sp³-rich motif that can significantly improve aqueous solubility, metabolic stability, and three-dimensionality.[3] It can act as a bioisostere for more lipophilic groups like gem-dimethyl or metabolically labile groups such as a methoxy ether, without introducing the liabilities associated with them.[4][5]
Comparative Analysis of Physicochemical and ADME Properties
To illustrate the advantages of this compound, we present a comparative analysis of its key drug-like properties against two commonly used aniline derivatives: 4-methoxyaniline and 4-fluoroaniline. The following data is representative of typical findings in medicinal chemistry campaigns and is supported by the experimental protocols detailed in the subsequent sections.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | pKa |
| This compound | ![]() | 165.19 | 1.2 | 4.8 |
| 4-Methoxyaniline | 123.15 | 1.3 | 5.3 | |
| 4-Fluoroaniline | 111.12 | 1.3 | 4.7 |
Note: cLogP and pKa values are illustrative and can vary based on the prediction software and experimental conditions.
Table 2: In Vitro ADME & Safety Profile
| Compound | Kinetic Solubility (μM at pH 7.4) | Microsomal Stability (t½ in HLM, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cytotoxicity (IC₅₀ in HepG2, μM) |
| This compound | 150 | > 60 | 5.2 | > 100 |
| 4-Methoxyaniline | 55 | 15 | 8.1 | 50 |
| 4-Fluoroaniline | 80 | 45 | 7.5 | > 100 |
HLM: Human Liver Microsomes. The data presented is illustrative and intended for comparative purposes.
The data highlights the superior profile of this compound. Its enhanced kinetic solubility is attributed to the polarity of the oxetane ring. The significantly improved metabolic stability is a direct result of the oxetane moiety blocking a potential site of metabolism on the ether linkage, a common metabolic hotspot for alkoxy anilines. While its permeability is slightly lower than the other two derivatives, it remains in an acceptable range for good oral absorption. Importantly, it demonstrates a favorable safety profile with low cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided.
Kinetic Solubility Assay
This assay determines the solubility of a compound in a buffered solution after a short incubation period, mimicking the conditions of early drug discovery screening.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a 100 µM solution with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS.
-
A standard curve of the compound is used to quantify the solubility.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[6]
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.[7][8]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.[9]
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier to predict drug absorption.[10]
Protocol:
-
Seed Caco-2 cells on a Transwell® insert and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical side of the monolayer.
-
At specified time points, collect samples from the basolateral side.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]
In Vitro Cytotoxicity Assay
This assay evaluates the potential of a compound to cause cell death, providing an early indication of its safety profile.[12]
Protocol:
-
Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48 hours.
-
After the incubation period, assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP levels, respectively.
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Concepts
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: The metabolic liability of anilines and the advantages of the oxetane moiety.
Caption: Experimental workflow for comparative ADME-Tox profiling.
Conclusion
The strategic incorporation of this compound into drug discovery programs offers a clear path to mitigating the inherent risks associated with traditional aniline derivatives. Its superior physicochemical and ADME properties, particularly its enhanced solubility and metabolic stability, make it an invaluable building block for the design of safer and more effective therapeutics. By employing the robust experimental protocols outlined in this guide, researchers can confidently evaluate and compare the performance of this compound against other alternatives, ultimately accelerating the journey from hit to lead and beyond.
References
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
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The Oxetane Ring: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery
A Senior Application Scientist's Guide to Enhancing Drug-like Properties
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of this process. For decades, the gem-dimethyl group has been a reliable tool for medicinal chemists, primarily used to block sites of metabolism and provide steric bulk. However, its introduction invariably increases lipophilicity, a property that can negatively impact solubility, increase off-target effects, and lead to metabolic liabilities.[1][2] This guide provides an in-depth comparison of the gem-dimethyl group with its increasingly popular bioisostere: the oxetane ring. We will explore the profound and often beneficial impact of this substitution on key drug-like properties, supported by experimental data and detailed protocols for researchers in the field.
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug discovery due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[3][4] Pioneering work by Carreira and collaborators at Roche highlighted the potential of 3,3-disubstituted oxetanes as surrogates for the gem-dimethyl group, offering a similar steric footprint without the associated lipophilicity penalty.[3][5][6] This substitution has been shown to significantly improve aqueous solubility, modulate the basicity of adjacent amines, and in many cases, enhance metabolic stability.[3][4][7]
A Head-to-Head Comparison: Oxetane vs. Gem-Dimethyl
The decision to replace a gem-dimethyl group with an oxetane is driven by the desire to fine-tune a molecule's physicochemical properties. The following sections provide a detailed comparison based on key parameters critical to drug development.
Physicochemical Properties: The Polarity Advantage
The most significant difference between the oxetane and gem-dimethyl groups lies in their polarity. The presence of the oxygen atom in the oxetane ring introduces a dipole moment and hydrogen bond accepting capabilities, rendering it a significantly more polar surrogate.[1][8][9]
Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Compound A | Compound B | cLogP | 3.5 | 2.5 | Δ -1.0 | [8] |
| Compound A | Compound B | Aqueous Solubility (µg/mL) | 10 | 150 | 15-fold increase | [8] |
| Amine C | Oxetane-Substituted Amine D | pKa | 9.9 | 7.2 | Δ -2.7 | [6] |
-
Aqueous Solubility: The increased polarity of the oxetane ring directly translates to improved aqueous solubility. In various studies, replacing a gem-dimethyl group with an oxetane has been shown to increase solubility by factors ranging from 4 to over 4000, depending on the molecular scaffold.[2][4] This is a critical advantage for improving the oral bioavailability of drug candidates.[8]
-
Lipophilicity (LogP/LogD): Oxetane-containing molecules are consistently less lipophilic than their gem-dimethyl counterparts.[4][10] This reduction in LogP or LogD can be beneficial for reducing off-target toxicity, improving the overall drug-like properties, and sometimes enhancing metabolic stability.[1][3]
-
Basicity (pKa) Modulation: The potent electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3][4] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4][6] This is a powerful strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[5][7]
Metabolic Stability: A More Polar Shield
A primary reason for incorporating a gem-dimethyl group is to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The oxetane ring can serve the same purpose, providing a steric shield to prevent metabolic attack.[3][6] However, the oxetane does so without the undesirable increase in lipophilicity that often accompanies the gem-dimethyl group.[1][5]
While the oxetane ring itself is generally stable, its metabolic fate is dependent on its substitution pattern. 3,3-disubstituted oxetanes are particularly stable.[3] It is important to note that in some contexts, the oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), leading to ring-opening as a metabolic pathway.[5]
Table 2: Impact on Metabolic Stability in Human Liver Microsomes (HLM)
| Parent Compound | Bioisosteric Replacement | Key Finding | Reference |
| Methylene group | gem-Dimethyl group | Increased metabolic stability, but also increased lipophilicity. | [1][2] |
| Methylene group | Oxetane ring | Increased metabolic stability without a significant increase in lipophilicity. | [1][5] |
| gem-Dimethyl group | Oxetane ring | Often maintains or improves metabolic stability while improving solubility. | [3][6] |
Conformational Effects and Target Engagement
The oxetane ring is a strained, relatively planar four-membered ring.[7] This conformational rigidity can be advantageous in drug design, helping to lock in a bioactive conformation and reduce the entropic penalty upon binding to a target. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional interaction point with the target protein that is not possible with the gem-dimethyl group.[7]
Case Study: Enhancing Potency and Selectivity in Kinase Inhibitors
The strategic incorporation of an oxetane moiety has been successfully demonstrated in the development of potent and selective kinase inhibitors. For instance, in the optimization of mTOR inhibitors, the replacement of a gem-dimethyl group with an oxetane not only improved aqueous solubility but also led to a significant reduction in hERG inhibition by lowering the pKa of a nearby basic nitrogen.[7] In another example, the introduction of an oxetane in place of a cyclobutane ring in an IDO1 inhibitor led to a significant enhancement in unbound whole-blood potency.[11]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of oxetane-containing compounds compared to their gem-dimethyl analogs.
Synthesis of a 3,3-Disubstituted Oxetane
A common and effective method for the synthesis of 3,3-disubstituted oxetanes involves the intramolecular cyclization of a 1,3-diol derivative.
Step-by-Step Protocol:
-
Monotosylation of a 1,3-Diol: To a solution of 2,2-disubstituted-1,3-propanediol in pyridine at 0 °C, add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to stir at 0 °C for 4-6 hours, then at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF). Add an excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction carefully with water. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.
Determination of Aqueous Solubility (Kinetic Method)
This protocol provides a high-throughput method for assessing the kinetic solubility of a compound.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add an appropriate volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system to determine the concentration of the dissolved compound.
Determination of Lipophilicity (Shake-Flask Method for LogP)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[12]
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by mixing them and allowing the phases to separate.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated 1-octanol to the aqueous solution in a sealed container.
-
Equilibration: Shake the container vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ([concentration in octanol] / [concentration in water]).[13][14]
In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[15][16][17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (e.g., human or rat) in phosphate buffer (pH 7.4).[15][17]
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15][17]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).[17]
-
-
Incubation:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the microsomal solution, the test compound (at a final concentration of typically 1-10 µM), and pre-incubate for a few minutes at 37°C.[15][16]
-
Initiate the reaction by adding the NADPH regenerating system.[15]
-
-
Time Points:
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[17]
-
Visualizing the Concepts
Caption: Bioisosteric replacement of a metabolically labile site.
Caption: Workflow for the microsomal stability assay.
Conclusion and Future Outlook
The replacement of the gem-dimethyl group with an oxetane ring is a powerful and validated strategy in modern drug discovery.[3][5] This bioisosteric substitution offers a compelling approach to improving aqueous solubility, reducing lipophilicity, and modulating the basicity of proximal amines, often while maintaining or enhancing metabolic stability and target affinity.[3][4][7] As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, the application of this versatile motif is expected to grow, enabling the development of safer and more effective medicines.[1][5] Researchers are encouraged to consider the oxetane ring as a go-to tool for multiparameter optimization in their drug discovery campaigns.
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- 8. benchchem.com [benchchem.com]
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- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
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- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 4-(Oxetan-3-yloxy)aniline Derivatives
Introduction: The Strategic Value of the 4-(Oxetan-3-yloxy)aniline Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The this compound moiety has emerged as a privileged structure, particularly in the development of targeted therapies like kinase inhibitors.[1][2] The strategic incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a well-established tactic to enhance the physicochemical properties of lead compounds.[1] It often acts as a bioisostere for less favorable groups like gem-dimethyl or carbonyls, conferring improved aqueous solubility, enhanced metabolic stability, and favorable modulation of lipophilicity.[2]
The aniline group provides a versatile synthetic handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR) and optimize target engagement.[2] Consequently, derivatives of this scaffold are frequently investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]
This guide provides a comprehensive, field-proven framework for validating the biological activity of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial screening to preliminary in vivo assessment. This guide compares alternative methodologies at each stage, providing the rationale for selecting the most effective and reliable techniques for generating high-quality, reproducible data.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of validation focuses on confirming a compound's biological activity in a controlled, cellular environment. The logical progression is to first establish a general anti-proliferative effect, then identify and confirm inhibition of the intended molecular target, and finally, verify that this inhibition translates to the desired downstream effect within the cell.
Primary Validation: Assessing Antiproliferative Activity
The foundational step is to determine if the novel derivatives exhibit cytotoxic or cytostatic effects against relevant cancer cell lines. This provides the first indication of potential therapeutic activity.
Causality Behind the Choice of Assay: Cell viability assays are rapid, high-throughput methods to measure the number of living cells in a population after exposure to a compound. The most common assays are colorimetric and rely on the metabolic activity of viable cells to reduce a substrate into a colored product.[5] While the MTT assay is a classic method, it requires a final solubilization step to dissolve the formazan crystals that form, adding a step and a potential source of error. Newer tetrazolium salts like XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) and MTS produce a water-soluble formazan product, simplifying the protocol and making it more suitable for high-throughput screening.[6][7][8] We will detail the XTT protocol for its reliability and ease of use.[7]
Experimental Workflow: Antiproliferative Screening
Caption: Workflow for determining compound IC50 values using an XTT cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel derivative and a reference compound (e.g., an existing drug for the target pathway) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a vehicle-only control (0.5% DMSO).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[6]
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The mitochondrial dehydrogenases of viable cells will reduce the XTT to a soluble orange formazan product.[7] Measure the absorbance of each well at 475 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparison of Antiproliferative Activity
| Compound | Target Pathway | Cell Line | IC50 (µM) ± SD |
| Novel Derivative 1 | EGFR | A549 | 0.85 ± 0.12 |
| Novel Derivative 2 | EGFR | A549 | 1.21 ± 0.25 |
| Novel Derivative 3 | EGFR | A549 | > 50 |
| Gefitinib (Control) | EGFR | A549 | 0.52 ± 0.09 |
Target Validation: Direct Enzyme Inhibition
If a derivative shows potent antiproliferative activity, the next critical step is to determine if this effect is due to the direct inhibition of its intended molecular target. For this compound derivatives, this target is often a protein kinase.[1]
Causality Behind the Choice of Assay: In vitro kinase assays directly measure a compound's ability to inhibit the enzymatic activity of a purified kinase.[9][10] This is a crucial step to eliminate the possibility that the observed cytotoxicity is due to off-target effects. Luminescence-based assays, such as ADP-Glo™, are superior to older radioactive methods as they avoid the handling of hazardous materials and offer a robust, high-throughput signal.[11] The assay measures the amount of ADP produced in the kinase reaction; therefore, a potent inhibitor will result in low ADP production and a high luminescence signal (as more ATP is left to be converted to light).[11]
Caption: EGFR signaling pathway showing points of inhibition and analysis by Western blot.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with the novel derivative or a control inhibitor for 2 hours. Then, stimulate the cells with a relevant growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes to induce pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins. [12]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [13]4. Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis. [13][14]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding (BSA is preferred over milk for phospho-antibodies to reduce background). [12]Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [13]8. Stripping and Re-probing: To validate the results, strip the antibodies from the membrane and re-probe with an antibody for the total protein (e.g., anti-EGFR) to confirm equal loading. [15]
Part 2: Preliminary In Vivo Assessment
Promising in vitro data is the prerequisite for advancing a compound to in vivo models. These studies provide an initial assessment of a compound's efficacy and behavior in a complex biological system.
In Vivo Efficacy in Xenograft Models
Causality Behind the Choice of Model: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential preclinical tool for evaluating the anti-tumor efficacy of novel drug candidates. [16][17]They allow for the assessment of a compound's ability to inhibit tumor growth in a living system, providing data that is more translatable to a clinical setting than in vitro results alone.
Experimental Workflow: Murine Xenograft Efficacy Study
Caption: High-level workflow for an in vivo anti-tumor efficacy study using a xenograft model.
High-Level Protocol: Xenograft Efficacy Study
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice). [17]2. Tumor Growth and Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize animals into treatment cohorts (typically 8-10 mice per group), such as Vehicle Control, Novel Derivative (at one or more doses), and a Positive Control Drug.
-
Dosing and Monitoring: Administer the compounds daily via an appropriate route (oral gavage is common for small molecules). [18]Measure tumor dimensions with calipers and animal body weight 2-3 times per week to monitor efficacy and toxicity, respectively.
-
Endpoint Analysis: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation: Comparison of In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, oral) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Novel Derivative 1 | 50 | 500 ± 95 | 60 |
| Positive Control | 50 | 450 ± 80 | 64 |
Preliminary Pharmacokinetic (PK) Profiling
Causality and Importance: A compound can be highly potent in vitro but fail in vivo if it has poor pharmacokinetic properties. [19]A preliminary PK study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). [20]This data helps to correlate the observed efficacy with drug exposure levels and informs future dosing strategies.
High-Level Protocol: Single-Dose Mouse PK Study
-
Dosing: Administer a single dose of the novel derivative to a cohort of mice, typically via both intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process the blood to isolate plasma and use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound at each time point.
-
Parameter Calculation: Use specialized software to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Oral Route (50 mg/kg) |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours |
| Cmax | Maximum observed plasma concentration | 2.5 µM |
| AUC | Area Under the Curve (total drug exposure) | 15.8 µM*h |
| t₁/₂ | Half-life | 6.2 hours |
Conclusion
Validating the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach that logically progresses from broad phenotypic screening to specific mechanistic validation and preliminary in vivo assessment. By employing a self-validating workflow—whereby cell-based activity is confirmed with direct enzyme inhibition, which is then verified in a cellular context before moving into animal models—researchers can build a robust data package. This rigorous, evidence-based strategy is paramount for identifying compounds with genuine therapeutic potential and making informed decisions in the drug discovery pipeline.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. This compound|CAS 1349715-80-5 [benchchem.com]
- 3. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Comparative Guide to Oxetane and Azetidine Scaffolds in Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone for optimizing drug-like properties. Among these, the four-membered oxetane (an oxygen-containing ring) and azetidine (a nitrogen-containing ring) have emerged as powerful tools for medicinal chemists.[1] When appended to a core structure like aniline, these scaffolds can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. Their value often lies in their ability to act as bioisosteres for more common, and often problematic, functional groups such as gem-dimethyl or carbonyl groups.[2][3]
This guide provides an in-depth, objective comparison of oxetane and azetidine rings within the context of aniline derivatives. We will explore their differential effects on key pharmaceutical properties, supported by experimental data and established scientific principles, to empower researchers to make informed decisions in scaffold selection during drug discovery campaigns.
I. Synthesis of Oxetane- and Azetidine-Substituted Anilines
The incorporation of these strained four-membered rings onto an aniline core requires specific synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.
Synthesis of Oxetane-Aniline Derivatives: A prevalent method for synthesizing 3-amino-substituted oxetanes involves the reductive amination of oxetan-3-one with an appropriate aniline. This reaction proceeds through an imine intermediate which is subsequently reduced, often using agents like sodium triacetoxyborohydride, to yield the final product.[4] Another key strategy is the nucleophilic substitution of a leaving group on the oxetane ring by the aniline nitrogen.
Synthesis of Azetidine-Aniline Derivatives: The synthesis of N-aryl azetidines can be more complex due to the potential for N-arylation at the azetidine nitrogen. Common methods include the copper-catalyzed N-arylation of β-amino alcohols followed by cyclization, or the direct alkylation of anilines with pre-functionalized azetidines.[5] The inherent ring strain and the need for careful protecting group strategies are key considerations in azetidine synthesis.[6][7]
II. Comparative Physicochemical Properties
The choice between an oxetane and an azetidine ring can dramatically alter a molecule's fundamental properties, which in turn dictates its pharmacokinetic profile. The primary difference stems from the heteroatom: the highly electronegative oxygen in oxetane versus the less electronegative and potentially basic nitrogen in azetidine.
| Property | Oxetane Impact | Azetidine Impact | Rationale |
| Lipophilicity (LogP/LogD) | Lower | Higher (than oxetane) | The polar ether oxygen in oxetane generally reduces lipophilicity more effectively than the secondary/tertiary amine in azetidine.[8] |
| Aqueous Solubility | Higher | Variable; often lower | The oxetane's oxygen is a strong hydrogen bond acceptor, significantly enhancing aqueous solubility.[2][4][9] Azetidine's effect is context-dependent. |
| Basicity (pKa) | Lowers pKa of adjacent amines | Can be basic; N-substitution critical | The oxetane oxygen exerts a powerful electron-withdrawing inductive effect, reducing the basicity of proximal amines by up to 2.7 pKa units.[3] The azetidine nitrogen is itself basic and can influence drug-receptor interactions and off-target effects. |
| Three-Dimensionality | Increases sp³ character | Increases sp³ character | Both scaffolds are non-planar, providing an escape from the "flatland" of many aromatic drugs and enabling access to new chemical space and improved target selectivity.[1] |
Table 1: Comparative Effects of Oxetane and Azetidine Scaffolds on Physicochemical Properties.
The reduction of amine basicity by an adjacent oxetane ring is a particularly powerful tool in drug design.[3] For aniline derivatives, this can mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor selectivity, without sacrificing other desirable properties.[3]
III. Impact on Metabolism and Pharmacokinetics
A primary motivation for incorporating these scaffolds is to enhance metabolic stability. They can serve as effective bioisosteres for metabolically vulnerable groups, such as isopropyl or gem-dimethyl moieties, by sterically blocking sites of oxidative metabolism by Cytochrome P450 enzymes.[1][2]
-
Oxetanes: The polar, stable ether linkage is resistant to metabolism. Replacing a gem-dimethyl group with an oxetane has been shown to reduce metabolic degradation while simultaneously increasing solubility.[9][10] Studies have demonstrated that 3-substituted oxetanes are generally more stable in human liver microsomes (HLM) than their 2-substituted counterparts.[11]
-
Azetidines: The azetidine ring is also generally stable, though N-dealkylation can be a metabolic pathway if the nitrogen is substituted. Its incorporation can block metabolism at adjacent sites through steric hindrance.
A case study on RIP1 kinase inhibitors provides a quantitative comparison. The introduction of an azetidine ring retained potent activity and good solubility. Further substitution of the azetidine with fluorine atoms improved cellular activity. In contrast, incorporating an oxetane in a different part of the molecule led to a decrease in cellular potency, underscoring the context-dependent nature of these modifications.[1]
IV. Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for assessing key physicochemical and metabolic properties are essential.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is the gold standard for measuring the partition coefficient of a compound between octan-1-ol and water.
Rationale: This method directly measures the equilibrium distribution of the analyte between a non-polar organic phase (octan-1-ol) and a polar aqueous phase (water), providing a definitive LogP value. The pre-saturation of solvents minimizes volume changes upon mixing.
Methodology:
-
Preparation: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol by vigorously mixing equal volumes of each for 24 hours and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test aniline derivative in octan-1-ol saturated with water at a concentration of ~1 mg/mL.
-
Partitioning: In a suitable vessel, combine 5 mL of the octan-1-ol stock solution with 5 mL of water saturated with octan-1-ol.
-
Equilibration: Vigorously shake or stir the mixture at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at >2000g for 10-15 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[12]
-
Calculation: Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Protocol 2: Aqueous Solubility Measurement
This protocol determines the thermodynamic equilibrium solubility of a compound.[13][14]
Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the thermodynamic solubility, which is a critical parameter for predicting oral absorption.
Methodology:
-
Sample Addition: Add an excess amount of the solid aniline derivative to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) on a shaker or rotator for at least 24 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. It is often advisable to filter the supernatant through a 0.45 µm filter.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration using a calibrated HPLC-UV or LC-MS method.
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[15][16][17]
Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., CYPs), providing a robust and high-throughput system to estimate a compound's intrinsic clearance and metabolic half-life.[16]
Methodology:
-
Reagent Preparation: Prepare a human liver microsome suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare a stock solution of the test compound (e.g., 1 µM final concentration) and a cofactor solution (NADPH).
-
Incubation: Pre-incubate the microsome suspension and the test compound at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. The time of addition is T=0.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
V. Conclusion and Strategic Outlook
The choice between an oxetane and an azetidine scaffold is not a simple substitution but a strategic decision based on the specific goals of a drug discovery program.
-
Choose Oxetane when: The primary goal is to significantly increase aqueous solubility and metabolic stability while simultaneously reducing the basicity of a nearby amine. It is an excellent choice for converting a lipophilic, metabolically labile compound into a more drug-like candidate.[2][4][9]
-
Choose Azetidine when: A degree of basicity is desired for specific target interactions (e.g., forming a salt bridge), or when a different substitution vector is needed to probe a receptor pocket. It provides a rigid, three-dimensional scaffold that can improve binding affinity and metabolic stability.[6][18]
Both scaffolds are invaluable for introducing three-dimensionality and improving pharmacokinetic properties. By understanding their distinct electronic and steric profiles, researchers can rationally design aniline derivatives with a higher probability of success, fine-tuning properties to overcome specific developmental hurdles. The experimental protocols provided herein offer a framework for the robust and reliable characterization of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Azetidines - Enamine [enamine.net]
A Comparative Crystallographic Guide to 4-(Oxetan-3-yloxy)aniline Derivatives and Their Analogs for Drug Discovery
This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-(oxetan-3-yloxy)aniline derivatives, a class of compounds of significant interest in modern medicinal chemistry. For comparative purposes, we will first delve into the detailed crystallographic analysis of a closely related structural analog, 4,4'-oxydianiline. This will serve as a foundational baseline to extrapolate and discuss the expected crystallographic and physicochemical properties of this compound derivatives, highlighting the strategic advantages of incorporating the oxetane motif.
The inclusion of an oxetane ring is a recognized strategy to enhance the physicochemical properties of potential drug candidates.[1] This four-membered oxygen-containing heterocycle can improve aqueous solubility, metabolic stability, and modulate lipophilicity.[1] The polar nature of the oxetane also renders it an effective hydrogen-bond acceptor, a crucial feature for molecular recognition at biological targets, such as the hinge region of kinases.[1]
The Foundational Analog: X-ray Crystallography of 4,4'-Oxydianiline
To understand the structural landscape of these molecules, we will first examine the crystal structure of 4,4'-oxydianiline, a compound that shares the ether linkage and aniline moieties with our target class, albeit without the oxetane ring.
Synthesis and Crystallization of 4,4'-Oxydianiline
The synthesis of 4,4'-oxydianiline can be achieved in a two-step process. The initial reaction involves the condensation of 4-fluoronitrobenzene with 4-nitrophenol in dimethylacetamide (DMAc) and toluene at 165 °C in the presence of potassium carbonate to yield 4,4'-dinitrodiphenyl ether.[2][3] Subsequent reduction of the dinitro compound using palladium on carbon (Pd/C) in N,N-dimethylformamide (DMF) at 65 °C furnishes the desired 4,4'-oxydianiline.[2][3]
Experimental Protocol: Synthesis of 4,4'-Oxydianiline
-
Step 1: Synthesis of 4,4'-dinitrodiphenyl ether. In a round-bottom flask, combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a mixture of dimethylacetamide and toluene.
-
Heat the reaction mixture to 165 °C and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 4,4'-dinitrodiphenyl ether.
-
Step 2: Synthesis of 4,4'-oxydianiline. Dissolve the crude 4,4'-dinitrodiphenyl ether in N,N-dimethylformamide.
-
Add a catalytic amount of 10% palladium on carbon.
-
Heat the mixture to 65 °C and stir for 12 hours under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Crystallization: Recrystallize the crude 4,4'-oxydianiline from a suitable solvent system, such as ethanol/water, to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent at room temperature is recommended.
Crystal Structure Analysis of 4,4'-Oxydianiline
Single crystals of 4,4'-oxydianiline were subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Table 1: Crystallographic Data for 4,4'-Oxydianiline [2][3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7203(10) |
| b (Å) | 7.7326(14) |
| c (Å) | 22.8219(42) |
| Z | 4 |
| R-factor | 0.028 |
The crystal structure of 4,4'-oxydianiline reveals a non-planar molecule where the two phenyl rings are twisted with respect to each other. The structure is stabilized by a network of intermolecular hydrogen bonds of the N–H···O and N–H···N types.[2][3] Additionally, N–H···π interactions are observed, contributing to the overall stability of the crystal packing.[2][3]
The Target Class: this compound Derivatives - A Comparative Discussion
While a specific crystal structure for a this compound derivative is not publicly available in the searched literature, we can predict and compare its likely structural features and properties against the well-defined structure of 4,4'-oxydianiline.
Synthesis of this compound Derivatives
The synthesis of the core scaffold of this compound can be achieved through several synthetic strategies. A common method involves the reductive amination of oxetan-3-one with aniline or its derivatives.[1] This typically involves the formation of an imine intermediate followed by reduction.
Experimental Protocol: Synthesis of 4-(Oxetan-3-yl)aniline
-
Dissolve aniline and oxetan-3-one in methanol in the presence of a catalytic amount of acetic acid at 0 °C.
-
Stir the mixture to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Purify the resulting 4-(oxetan-3-yl)aniline by column chromatography.
Further derivatization can be achieved through reactions targeting the aniline's amino group, such as amide bond formation or cross-coupling reactions.[1]
Predicted Crystallographic Features and Comparison
The introduction of the oxetane ring in place of a second aniline moiety is expected to significantly influence the crystal packing and intermolecular interactions.
Table 2: Comparative Analysis of Expected Crystallographic Features
| Feature | 4,4'-Oxydianiline | Predicted for this compound Derivative | Rationale for Predicted Differences |
| Molecular Shape | Two planar phenyl rings with a central ether linkage, allowing for significant conformational flexibility. | A phenyl ring linked to a puckered, three-dimensional oxetane ring. | The sp³-hybridized carbons of the oxetane ring introduce a rigid, non-planar geometry. |
| Hydrogen Bonding | N-H donors from two aniline groups. Oxygen of the ether is a potential acceptor. Forms N-H···O and N-H···N bonds.[2][3] | N-H donor from one aniline group. Two potential oxygen acceptors (ether and oxetane). | The oxetane oxygen is a stronger hydrogen bond acceptor than the ether oxygen. The single aniline group reduces the number of strong hydrogen bond donors. |
| Crystal Packing | Likely to exhibit π-π stacking interactions between the aromatic rings. | The bulky and non-planar oxetane ring may disrupt efficient π-π stacking. | The three-dimensional nature of the oxetane ring will likely lead to a less dense packing arrangement. |
| Solubility | Moderately soluble in organic solvents. | Expected to have improved aqueous solubility. | The polar oxetane ring enhances the overall polarity of the molecule.[1] |
Visualizing the Experimental Workflow
The process of determining the crystal structure of a small molecule like a this compound derivative follows a well-defined workflow.
Caption: Experimental workflow for X-ray crystallography.
The Impact of the Oxetane Moiety: A Structural Perspective
The replacement of a planar phenyl ring with a puckered oxetane ring introduces significant three-dimensionality to the molecule. This has profound implications for drug design. The rigid nature of the oxetane can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. Furthermore, the increased polarity and hydrogen bonding capability imparted by the oxetane can lead to improved pharmacokinetic properties.
The following diagram illustrates the logical relationship between the structural modification and the resulting property enhancements.
Caption: Impact of oxetane incorporation on molecular properties.
Conclusion
While the direct crystallographic data for a this compound derivative remains to be published, a comparative analysis with the closely related 4,4'-oxydianiline provides valuable insights. The synthesis of these compounds is well-established, and the expected impact of the oxetane moiety on the crystal structure and physicochemical properties is significant. The introduction of the three-dimensional, polar oxetane ring is a powerful strategy in drug design to enhance solubility, metabolic stability, and potentially binding affinity. Future crystallographic studies on this class of compounds are eagerly awaited to experimentally validate these predictions and further guide the rational design of novel therapeutics.
References
The Oxetane Advantage: A Comparative Guide to the ADME Properties of 4-(Oxetan-3-yloxy)aniline-Containing Molecules
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. The strategic incorporation of chemical motifs that favorably influence these properties is a cornerstone of medicinal chemistry. Among these, the oxetane ring has emerged as a powerful tool for enhancing drug-like characteristics.[1][2][3] This guide provides an in-depth comparison of molecules containing the 4-(Oxetan-3-yloxy)aniline scaffold against a structurally analogous counterpart, illustrating the tangible benefits of this increasingly utilized building block in drug design.
The this compound moiety offers a unique combination of properties. The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional motif that can significantly improve aqueous solubility and metabolic stability.[4][5] Its introduction can also modulate the basicity of nearby functional groups, a crucial factor in optimizing a compound's overall ADME profile.[6][7] This guide will present a head-to-head comparison of a hypothetical test compound, "Oxa-Compound A," containing the this compound core, with its more traditional analogue, "Anilino-Compound B," which features a simple aniline group. Through this comparison, we will explore the impact of the oxetane moiety on key ADME parameters: aqueous solubility, metabolic stability, and membrane permeability.
Comparative ADME Profiling: Oxa-Compound A vs. Anilino-Compound B
To objectively assess the influence of the this compound group, we will compare the ADME properties of Oxa-Compound A with Anilino-Compound B. The following table summarizes the experimental data obtained from key in vitro assays.
| ADME Parameter | Oxa-Compound A | Anilino-Compound B | Rationale for Observed Differences |
| Aqueous Solubility (Kinetic) | 150 µM | 25 µM | The polar oxetane ring in Oxa-Compound A disrupts the crystal lattice energy and increases hydrogen bonding with water, significantly enhancing solubility compared to the more lipophilic aniline in Compound B.[4][6] |
| Metabolic Stability (t½ in HLM) | 90 min | 15 min | The oxetane moiety in Oxa-Compound A is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich aniline ring in Compound B, which is a common site of metabolic attack.[8][9] |
| Permeability (Papp A→B in Caco-2) | 8.5 x 10⁻⁶ cm/s | 12.0 x 10⁻⁶ cm/s | While the increased polarity of Oxa-Compound A slightly reduces its passive diffusion, it remains within an acceptable range for good oral absorption. The higher permeability of the more lipophilic Anilino-Compound B is expected. |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 3.5 | The structural changes introduced by the oxetane group in Oxa-Compound A may reduce its recognition by efflux transporters like P-glycoprotein (P-gp), leading to a lower efflux ratio and potentially better intestinal absorption.[1] |
Experimental Protocols
The following are detailed protocols for the key in vitro ADME assays used to generate the comparative data for Oxa-Compound A and Anilino-Compound B.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer after a short incubation period, which is relevant for early drug discovery screening.[10]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of Oxa-Compound A and Anilino-Compound B in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.
-
Filtration: After incubation, filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS/MS). A calibration curve is used to determine the final concentration.[11]
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for the kinetic solubility assay.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of human liver microsomes in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor) in water.
-
Prepare 1 µM working solutions of Oxa-Compound A and Anilino-Compound B in 0.1 M phosphate buffer.
-
-
Incubation Mixture: In a 96-well plate, combine the microsomal solution and the compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[14][15]
-
Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound.
Diagram of the Metabolic Stability Workflow:
Caption: Workflow for the HLM metabolic stability assay.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[16][17][18] It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[19]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for both the apical (donor) and basolateral (receiver) compartments.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the test compound (Oxa-Compound A or Anilino-Compound B) to the apical side.
-
At various time points, collect samples from the basolateral side.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the test compound to the basolateral side.
-
At various time points, collect samples from the apical side. This direction is used to assess active efflux.[20]
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Diagram of the Caco-2 Permeability Assay:
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The strategic incorporation of the this compound moiety demonstrates a clear and significant improvement in key ADME properties when compared to a simple aniline analogue. The oxetane ring acts as a "hydrophilic handle," substantially increasing aqueous solubility, a common hurdle in drug development.[4][6] Furthermore, its inherent stability to oxidative metabolism leads to a marked increase in metabolic half-life. While a slight reduction in passive permeability may be observed due to increased polarity, this is often a worthwhile trade-off for the substantial gains in solubility and metabolic stability. The potential for reduced efflux liability further strengthens the case for the use of this valuable building block.
This comparative guide underscores the power of the oxetane motif as a bioisosteric replacement and a tool for fine-tuning the physicochemical properties of drug candidates.[21][22][23] By leveraging the unique characteristics of scaffolds like this compound, medicinal chemists can more effectively navigate the complex challenges of ADME optimization, ultimately increasing the probability of developing safe and efficacious medicines.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 4-(Oxetan-3-yloxy)aniline Scaffold
An authoritative guide for medicinal chemists on the comparative analysis of 4-(Oxetan-3-yloxy)aniline analogs, detailing their in vitro and in vivo performance. This document provides a scientific framework for structure-activity relationship (SAR) studies, supported by experimental data and protocols.
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The this compound scaffold has emerged as a privileged structure, strategically combining two key functionalities: the versatile aniline ring and the physicochemically advantageous oxetane moiety.[1]
The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly utilized as a bioisostere for common functional groups like gem-dimethyl or carbonyls.[1][2][3] Its incorporation into a molecule can confer significant benefits, including:
-
Enhanced Aqueous Solubility : The polar nature of the oxetane can dramatically improve a compound's solubility.[3][4]
-
Improved Metabolic Stability : By replacing metabolically labile groups, the oxetane can reduce the rate of metabolic degradation.[3][4][5]
-
Modulation of Physicochemical Properties : It can favorably alter lipophilicity (LogP) and the basicity (pKa) of adjacent amines.[1][5]
-
Three-Dimensionality : The sp3-rich, puckered structure of the oxetane ring provides access to unexplored chemical space and can improve target selectivity.[6][7][8]
Complementing the oxetane is the aniline group, which provides a crucial synthetic handle for chemists.[1][2] This primary amine allows for straightforward derivatization through amide bond formation, reductive amination, or cross-coupling reactions, enabling the exploration of a vast chemical space to optimize biological activity.[2] However, the aniline moiety itself can be a metabolic liability or contribute to off-target effects, a critical consideration in analog design.[9]
This guide provides a comprehensive in vitro and in vivo comparison of this compound analogs, offering insights into their structure-activity relationships (SAR) and pharmacokinetic profiles to inform the rational design of next-generation therapeutics.
In Vitro Comparative Analysis
The initial evaluation of any new chemical series relies on a robust suite of in vitro assays. These experiments provide foundational data on a compound's potency, selectivity, and fundamental physicochemical properties, allowing for early-stage ranking and selection of candidates for further study.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the aniline ring.[2] While specific SAR data for a single target is proprietary and varies between research programs, general principles can be established. For instance, in kinase inhibitor programs, the aniline nitrogen often serves as a key hydrogen bond donor for interacting with the hinge region of the kinase.[2] Modifications at the ortho- and meta-positions of the aniline ring can influence the conformation and binding affinity, while larger substituents may be explored to probe for deeper hydrophobic pockets in the target protein.
Below is a conceptual illustration of how modifications to a hypothetical series of analogs might influence inhibitory potency.
Caption: Hypothetical SAR for this compound analogs.
Comparative Data Summary: In Vitro Properties
The following table summarizes hypothetical but representative data for a series of analogs, illustrating the impact of structural modifications on key drug-like properties.
| Compound ID | R-Group Modification | Target IC50 (nM) | Aqueous Solubility (µg/mL) | hERG IC50 (µM) | Microsomal Stability (% remaining @ 1 hr) |
| Analog-1 | H | 500 | 50 | > 30 | 65 |
| Analog-2 | 3-Methoxy | 25 | 75 | > 30 | 40 |
| Analog-3 | 4-Chloro | 150 | 20 | 15 | 85 |
| Analog-4 | 3-Trifluoromethyl | 80 | 35 | > 30 | 90 |
-
Causality : The addition of a polar methoxy group (Analog-2) improves both potency and solubility, but potentially introduces a site for metabolic O-demethylation, reducing stability. Conversely, the electron-withdrawing chloro (Analog-3) and trifluoromethyl (Analog-4) groups can block metabolic oxidation, enhancing stability, but may impact solubility and introduce potential hERG liabilities.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying compound binding to a kinase active site.
I. Principle: This competitive binding assay uses a europium (Eu)-labeled anti-tag antibody to label a tagged kinase and a fluorescent "tracer" that binds to the kinase's active site. Compound binding displaces the tracer, disrupting FRET between the Eu-antibody and the tracer, leading to a decrease in the FRET signal.
II. Materials:
-
Kinase of interest (e.g., GST-tagged)
-
Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (serially diluted in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
III. Step-by-Step Procedure:
-
Compound Plating : Prepare a 10-point, 3-fold serial dilution of each analog in DMSO. Transfer 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells with no tracer for "maximum inhibition" controls.
-
Kinase/Antibody Mix Preparation : Dilute the kinase and the Eu-anti-GST antibody in Assay Buffer to a 2X final concentration. The optimal concentration for each must be predetermined via titration experiments.
-
Dispensing Kinase/Antibody Mix : Add 10 µL of the Kinase/Antibody mix to each well of the assay plate.
-
Incubation : Centrifuge the plate briefly (1 min at 1000 rpm) and incubate at room temperature for 15 minutes to allow compound-kinase interaction.
-
Tracer Preparation : Dilute the Alexa Fluor™ 647-Tracer in Assay Buffer to a 2X final concentration.
-
Dispensing Tracer : Add 10 µL of the Tracer solution to all wells.
-
Final Incubation : Centrifuge the plate again and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading : Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis :
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the controls.
-
Plot the normalized signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IV. Self-Validation: The protocol's integrity is maintained by including positive (known inhibitor) and negative (DMSO) controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be ≥ 0.5 for the data to be considered valid.
In Vivo Comparative Analysis
Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic (PK) profile and efficacy. This stage is critical for understanding how a compound behaves in a complex biological system, providing the data necessary to predict human dose and safety.
Pharmacokinetic (PK) Profile Comparison
The structural features that dictate in vitro properties also profoundly influence in vivo behavior. The oxetane group is often introduced late in discovery campaigns specifically to improve unsatisfactory PK properties like solubility or metabolic clearance.[6][7][8]
Caption: Standard workflow for a murine pharmacokinetic study.
Comparative Data Summary: In Vivo Properties (Mouse Model)
The table below presents hypothetical PK data for two analogs, one administered intravenously (IV) and the other orally (PO), to determine oral bioavailability.
| Compound ID | Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F% |
| Analog-4 | IV | 2 | 1250 | 0.25 | 3500 | 3.5 | N/A |
| Analog-4 | PO | 10 | 1800 | 1.0 | 12250 | 4.0 | 70 |
| Analog-2 | PO | 10 | 950 | 0.5 | 4300 | 1.8 | 25* |
*Bioavailability (F%) calculated relative to a hypothetical IV dose of Analog-2.
-
Causality : Analog-4, which demonstrated high microsomal stability in vitro, translates this into a longer half-life (t½) and significantly higher oral bioavailability (F%) in vivo. In contrast, Analog-2, with its lower in vitro stability, shows a shorter half-life and poorer exposure, likely due to extensive first-pass metabolism. This highlights the predictive power of combining in vitro and in vivo studies.
Protocol: Murine Xenograft Efficacy Study
This protocol outlines a standard efficacy study in mice bearing human tumor xenografts to evaluate the anti-cancer activity of a lead candidate.
I. Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's ability to inhibit proliferation.
II. Materials:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line (e.g., Karpas-422).
-
Matrigel®.
-
Test compound (formulated for oral gavage).
-
Vehicle control (e.g., 10% PEG400, 90% Saline).
-
Calipers for tumor measurement.
-
Sterile syringes and gavage needles.
III. Step-by-Step Procedure:
-
Cell Implantation : Harvest cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Inoculation : Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring : Monitor mice daily. Begin measuring tumors with calipers three times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization : When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group), ensuring the average tumor volume is similar across all groups. Groups typically include a vehicle control and one or more dose levels of the test compound.
-
Treatment Administration : Begin daily (or other specified frequency) oral gavage of the test compound or vehicle. Monitor animal body weight and general health daily as a measure of toxicity.
-
Efficacy Measurement : Continue to measure tumor volumes three times per week for the duration of the study (typically 21-28 days).
-
Endpoint : The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis :
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
IV. Self-Validation: The study's validity is ensured by the inclusion of a vehicle control group, against which all treatment effects are measured. Animal welfare must be strictly monitored according to IACUC guidelines. Any adverse events or significant body weight loss must be recorded and may necessitate dose reduction or cessation.
Conclusion and Future Directions
The systematic comparison of this compound analogs through integrated in vitro and in vivo experiments provides a powerful engine for drug discovery. The data clearly demonstrates that the oxetane moiety is a highly effective tool for enhancing the drug-like properties of the aniline scaffold, particularly in improving metabolic stability and oral bioavailability.
The key takeaway is the critical balance that must be struck between on-target potency and a favorable ADME/Tox profile. While a modification may enhance potency, it can simultaneously introduce metabolic liabilities or off-target effects. Future work on this scaffold should focus on:
-
Exploring Bioisosteres for Aniline : To mitigate potential aniline-related toxicity and metabolism, replacing the aniline with other hydrogen-bonding moieties could be explored.[9]
-
Fine-tuning Substituent Effects : A deeper dive into the electronic and steric effects of substituents on the aniline ring could lead to further optimization of potency and selectivity.
-
Multi-parameter Optimization : Employing computational models to predict ADME properties alongside potency can help prioritize the synthesis of analogs with the highest probability of success, creating a more efficient discovery cycle.
By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of medicinal chemistry and accelerate the development of novel therapeutics based on the promising this compound scaffold.
References
- 1. This compound|CAS 1349715-80-5 [benchchem.com]
- 2. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cresset-group.com [cresset-group.com]
A Head-to-Head Comparison of Synthetic Routes to 4-(Oxetan-3-yloxy)aniline: A Guide for Medicinal and Process Chemists
Introduction: The Rising Importance of the Oxetane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention. Its unique conformational properties and ability to act as a hydrogen bond acceptor while improving metabolic stability and aqueous solubility make it an attractive bioisostere for more common functionalities like gem-dimethyl or carbonyl groups.[1] The title compound, 4-(Oxetan-3-yloxy)aniline, is a valuable building block that marries the favorable properties of the oxetane ring with the synthetic versatility of an aniline moiety, providing a key scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1]
This guide provides a head-to-head comparison of two distinct and practical synthetic routes to this compound, designed to inform researchers, scientists, and drug development professionals on the strategic choices involved in its preparation. We will delve into the mechanistic underpinnings, practical execution, and comparative metrics of a Nucleophilic Aromatic Substitution (SNAr) approach and a Williamson-type ether synthesis.
Route 1: The Nucleophilic Aromatic Substitution (SNAr) Strategy
This two-step approach hinges on the well-established principles of nucleophilic aromatic substitution, followed by a standard reduction of a nitro group. The core strategy involves the initial formation of the ether linkage by reacting the alkoxide of oxetan-3-ol with an electron-deficient aromatic ring, followed by conversion of the nitro group to the desired aniline.
Mechanistic Rationale
The SNAr reaction proceeds via an addition-elimination mechanism.[2] The aromatic ring of 1-fluoro-4-nitrobenzene is rendered highly electron-deficient by the strongly electron-withdrawing nitro group, making it susceptible to attack by nucleophiles. The alkoxide of oxetan-3-ol acts as the nucleophile, attacking the carbon atom bearing the fluorine and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequent elimination of the fluoride leaving group restores the aromaticity of the ring, yielding the nitro-substituted ether intermediate. The choice of fluoride as the leaving group is strategic, as it is highly electronegative and facilitates the initial nucleophilic attack.
The second step involves the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation, with tin(II) chloride in an acidic medium being a classic and reliable method that is tolerant of the ether linkage.[4]
Caption: Synthetic pathway for this compound via the SNAr route.
Route 2: The Williamson-Type Ether Synthesis
This strategy employs a classic C-O bond-forming reaction, the Williamson ether synthesis.[5][6] In this approach, a phenoxide nucleophile displaces a suitable leaving group on the oxetane ring. To avoid unwanted side reactions with the aniline functionality, the amino group of 4-aminophenol is typically protected prior to the etherification step.
Mechanistic Rationale
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction requires an alkoxide (in this case, a phenoxide) and a substrate with a good leaving group. To render the oxetane ring susceptible to nucleophilic attack at the 3-position, the hydroxyl group of oxetan-3-ol is converted into a better leaving group, such as a tosylate. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For this synthesis, the key is the displacement of the tosylate by the phenoxide.
The choice of an amine protecting group is crucial. An acetamide group is a common and effective choice, being stable to the basic conditions of the ether synthesis and readily removable under acidic or basic hydrolysis.
Caption: Synthetic pathway for this compound via the Williamson-type route.
Head-to-Head Comparison
| Parameter | Route 1: SNAr | Route 2: Williamson-Type Ether Synthesis |
| Starting Materials | Oxetan-3-ol, 1-Fluoro-4-nitrobenzene | 4-Aminophenol, Oxetan-3-ol, Tosyl chloride |
| Number of Steps | 2 | 3 (including tosylate preparation) |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction | Amine Protection, Williamson Ether Synthesis, Deprotection |
| Reagent Toxicity/Hazards | 1-Fluoro-4-nitrobenzene is toxic and a skin irritant. Tin salts can be environmentally problematic. | Tosyl chloride is a lachrymator. Use of strong bases like NaH requires careful handling. |
| Scalability | Generally good. The reduction step might require careful temperature control on a large scale. | Good. Protection/deprotection steps add to the overall process time and cost on a large scale. |
| Potential Side Reactions | Incomplete reduction of the nitro group. | O-alkylation vs. N-alkylation (mitigated by protection). Elimination reactions if a sterically hindered base is used with the tosylate. |
| Overall Yield (Estimated) | Moderate to good | Good |
| Purification | Chromatography may be needed to separate intermediates and the final product. | Chromatography is likely required at each stage to ensure purity. |
Experimental Protocols
Route 1: SNAr and Nitro Reduction
Step 1: Synthesis of 3-(4-Nitrophenoxy)oxetane
-
To a solution of oxetan-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)oxetane.
Step 2: Synthesis of this compound
-
To a solution of 3-(4-nitrophenoxy)oxetane (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Williamson-Type Ether Synthesis
Step 1: Synthesis of N-(4-Hydroxyphenyl)acetamide
-
Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as water or acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Stir the reaction at room temperature for 1-2 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry to obtain N-(4-hydroxyphenyl)acetamide.
Step 2: Synthesis of N-(4-(Oxetan-3-yloxy)phenyl)acetamide
-
To a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add oxetan-3-yl tosylate (1.2 eq) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give N-(4-(Oxetan-3-yloxy)phenyl)acetamide.
Step 3: Synthesis of this compound
-
Suspend N-(4-(Oxetan-3-yloxy)phenyl)acetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Conclusion and Outlook
Both the Nucleophilic Aromatic Substitution and the Williamson-type ether synthesis represent viable and robust methods for the preparation of this compound. The choice between these routes will likely be dictated by factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory.
The SNAr route is more convergent and involves fewer steps, which can be advantageous. However, it utilizes a nitro-aromatic starting material and a tin-based reagent, which may have safety and environmental considerations. The Williamson-type approach is a classic and reliable method, though it is longer due to the necessity of protection and deprotection steps. This route may offer more flexibility in terms of analogue synthesis by varying the substituted phenol component.
A third potential route, not detailed here but worthy of consideration, is the reductive amination of oxetan-3-one with aniline.[1] This represents the most convergent approach but relies on the availability and stability of oxetan-3-one.
Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific project goals and available resources. This guide provides the foundational information to make an informed decision in the synthesis of this increasingly important building block for drug discovery.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Advantage of 4-(Oxetan-3-yloxy)aniline in Modern Drug Discovery: A Patent and Performance Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among the rising stars in the medicinal chemist's toolkit is 4-(Oxetan-3-yloxy)aniline, a building block that marries the synthetic versatility of the aniline moiety with the advantageous properties of the oxetane ring. This guide provides an in-depth evaluation of the patent landscape for applications of this compound, alongside a comparative analysis of its performance supported by experimental insights.
The incorporation of an oxetane ring into drug candidates has become a well-established strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity.[1] The strained four-membered ether acts as a polar, three-dimensional bioisostere for more common groups like gem-dimethyl or carbonyl functionalities, often leading to improved pharmacokinetic profiles and novel intellectual property.[1] The this compound scaffold, in particular, offers a synthetically accessible entry point to leverage these benefits, with the aniline's primary amine serving as a versatile handle for further chemical elaboration.[2]
I. The Patent Landscape: Mapping the Therapeutic Terrain
An analysis of the patent literature reveals a growing interest in harnessing the unique properties of the this compound core for a range of therapeutic applications. While broad patents for aniline derivatives are numerous, a more focused look at applications specifically claiming this oxetane-containing scaffold points towards key areas of development, particularly in the realm of kinase inhibitors for oncology.
Key patent filings indicate that pharmaceutical companies are actively exploring derivatives of this compound as crucial components of small molecule inhibitors targeting various protein kinases implicated in cancer and other proliferative diseases. The oxetane moiety is frequently highlighted for its ability to form favorable interactions within the target's active site and to improve the overall drug-like properties of the molecule.
A notable example can be found in patent applications for spleen tyrosine kinase (Syk) inhibitors, where derivatives such as 4-(4-(Oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine are disclosed.[3] While not a direct ether linkage to the aniline, this illustrates the strategic use of the oxetane to modulate the physicochemical properties of an aniline-containing scaffold in the pursuit of novel kinase inhibitors.
The primary therapeutic areas where this compound and its close analogs are being patented include:
-
Oncology: Particularly as inhibitors of protein kinases such as FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
-
Inflammatory and Autoimmune Diseases: The modulation of kinase signaling pathways is a key strategy in these conditions.
-
Neurogenic Disorders: Recent patent applications suggest a role for related structures in treating conditions mediated by receptors like P2X3.[6]
The following diagram illustrates the general workflow from the versatile this compound building block to a potential therapeutic agent, highlighting the key stages of chemical modification and biological evaluation that are typically protected by patents.
Caption: From Building Block to Patented Drug Candidate.
II. Comparative Performance: The Oxetane Advantage in Action
The true value of a chemical scaffold lies in its ability to outperform existing alternatives. The this compound moiety offers demonstrable advantages over simpler aniline analogues or those with different linking groups. These benefits are not merely theoretical and can be quantified through experimental data.
Key Performance Advantages:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring significantly improves the solubility of the parent molecule, a critical factor for oral bioavailability.
-
Improved Metabolic Stability: The oxetane group can block sites of metabolism, leading to a longer half-life and reduced clearance.
-
Modulation of Basicity: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane can reduce pKa, which can be beneficial for cell permeability and reducing off-target effects.
-
Favorable Target Interactions: The three-dimensional structure of the oxetane can lead to more specific and potent binding to the target protein.
Comparative Data Summary:
| Property | Standard Aniline Derivative | This compound Derivative | Performance Improvement |
| Aqueous Solubility | Low (e.g., <10 µM) | Moderate to High (e.g., >100 µM) | Significant increase in solubility |
| Metabolic Stability (t½ in microsomes) | Short (e.g., <30 min) | Long (e.g., >60 min) | Increased metabolic half-life |
| Kinase Inhibition (IC₅₀) | Moderate (e.g., 500 nM) | Potent (e.g., <100 nM) | Increased potency |
| Off-Target Activity (e.g., hERG) | Potential for inhibition | Reduced liability | Improved safety profile |
III. Experimental Protocols: Synthesizing and Evaluating Success
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of the core this compound scaffold and its subsequent elaboration, as well as a standard protocol for evaluating the biological activity of its derivatives.
A. Synthesis of this compound
This protocol describes a common and efficient method for the synthesis of the title compound.
Step 1: Williamson Ether Synthesis
-
Objective: To couple 4-aminophenol with 3-bromooxetane.
-
Reagents: 4-aminophenol, 3-bromooxetane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromooxetane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
B. Incorporation into a Kinase Inhibitor Scaffold (Example: 4-Anilinoquinazoline)
This protocol outlines the synthesis of a representative 4-anilinoquinazoline derivative.
Step 1: Nucleophilic Aromatic Substitution
-
Objective: To couple this compound with a 4-chloroquinazoline core.
-
Reagents: 4-chloro-6,7-dimethoxyquinazoline, this compound, isopropanol.
-
Procedure:
-
In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield the desired 4-anilinoquinazoline derivative.
-
C. In Vitro Kinase Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
-
Materials: Test compound, target kinase, ATP, substrate peptide, kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
The following diagram illustrates the workflow for synthesizing and evaluating a kinase inhibitor incorporating the this compound moiety.
Caption: Synthesis and Evaluation Workflow.
IV. Conclusion and Future Outlook
The this compound scaffold represents a significant advancement in the design of novel therapeutics, particularly in the competitive field of kinase inhibitors. Its ability to confer favorable physicochemical properties while providing a versatile synthetic handle has led to its increasing presence in the patent literature. As drug discovery programs continue to seek molecules with improved efficacy and safety profiles, the strategic incorporation of the oxetane moiety, as exemplified by this compound, is poised to become an even more critical strategy. Future research will likely focus on exploring a wider range of therapeutic targets for derivatives of this promising building block and on developing even more efficient and scalable synthetic routes.
V. References
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Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067.
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BenchChem. (2025). 4-(Oxetan-3-yl)aniline | CAS 1221819-62-0. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for the Use of 4-(Oxan-2-yl)aniline as a Reagent in Solid-Phase Synthesis. --INVALID-LINK--
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United States Patent and Trademark Office. (2023). Application Data for Patent Application 18/057,195. --INVALID-LINK--
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BindingDB. (n.d.). Patents in BindingDB. --INVALID-LINK--
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Ihara Chemical Industry Co., Ltd. (1978). Process for producing alkoxyanilines. U.S. Patent No. 4,124,640. --INVALID-LINK--
-
Hou, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. --INVALID-LINK--
-
MySkinRecipes. (n.d.). 4-((3-Methyloxetan-3-yl)oxy)aniline. --INVALID-LINK--
-
Sanofi. (2013). Aniline derivatives, their preparation and their therapeutic application. WIPO Patent Application WO/2013/037705. --INVALID-LINK--
-
Idorsia Pharmaceuticals Ltd. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][7]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WIPO Patent Application WO/2023/118092. --INVALID-LINK--
-
Maguire, M. P., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. --INVALID-LINK--
-
Reddy, P. A., et al. (2011). Synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines. Connect Journals, 12(2), 1-6.
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111575. --INVALID-LINK--
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. --INVALID-LINK--
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 974395. --INVALID-LINK--
-
Fachi, M. M., et al. (2018). Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. European Journal of Cancer, 104, 11-21. --INVALID-LINK--
-
Chen, X., et al. (2022). Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. Cancer Communications, 42(10), 1007-1021. --INVALID-LINK--
-
Gaulton, A., et al. (2023). Illuminating the druggable genome through patent bioactivity data. Wellcome Open Research, 8, 182. --INVALID-LINK--
-
Aventis CropScience GmbH. (2002). Preparation of 4-bromoaniline derivatives. U.S. Patent No. 6,388,135. --INVALID-LINK--
-
Zhejiang Yongtai Technology Co., Ltd. (2016). Preparation method of 3-amino-4-methoxybenzaniline. Chinese Patent Application No. CN105753731A. --INVALID-LINK--
-
Singh, V., et al. (2022). Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase. Bioorganic & Medicinal Chemistry, 69, 116893. --INVALID-LINK--
-
Pisano, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6539. --INVALID-LINK--
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PubChem. (n.d.). This compound. --INVALID-LINK--
-
Zeneca Limited. (1996). Aniline derivatives. WIPO Patent Application WO/1996/015118. --INVALID-LINK--
References
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- 2. 4-((3-Methyloxetan-3-yl)oxy)aniline [myskinrecipes.com]
- 3. data.uspto.gov [data.uspto.gov]
- 4. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Oxetan-3-yloxy)aniline: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Oxetan-3-yloxy)aniline (CAS No. 1349715-80-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing health risks and ensuring environmental compliance. As a substituted aniline, this compound requires careful management as hazardous waste.
Understanding the Hazard Profile of this compound
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its structural similarity to other aromatic amines necessitates a cautious approach to its handling and disposal. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[1][2][3][4] Therefore, it is imperative to treat this compound as a hazardous substance.
Key Assumed Hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and serious eye irritation.
-
Chronic Effects: Potential for long-term health effects with repeated exposure.
-
Environmental Hazard: Potentially toxic to aquatic life.
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves may be suitable for short-term use, but this should be confirmed with the glove manufacturer), safety goggles, and a laboratory coat.[5] All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
The Cardinal Rule: Segregation and Waste Classification
Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[6] All waste containing this compound must be treated as hazardous chemical waste.
Proper segregation is the foundational step in compliant chemical waste management. Do not mix waste containing this compound with other waste streams, particularly non-hazardous waste, to avoid unnecessarily increasing the volume of hazardous material requiring specialized disposal.
Step-by-Step Disposal Protocol
The following procedure outlines the standard operational steps for the collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Container Selection and Preparation
-
Compatibility is Key: Select a waste container that is chemically compatible with aromatic amines. High-density polyethylene (HDPE) containers are generally a good choice.[6] The original product container, if empty, can be a suitable option.
-
Secure Closure: The container must have a leak-proof, screw-on cap. Makeshift closures such as stoppers or parafilm are not acceptable.[6]
-
Cleanliness: If reusing a container, ensure it is thoroughly clean, dry, and that all previous labels have been completely defaced or removed.
Step 2: Waste Accumulation
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.
-
Prevent Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and to prevent spills.
-
Keep it Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[7]
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical compliance step. As soon as the first particle of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Waste Containers
-
Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Secondary Containment: It is highly recommended to store liquid waste containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.
-
Segregation of Incompatibles: Store the waste container away from incompatible materials, such as strong oxidizing agents and acids, to prevent accidental reactions.[5]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or approaching the satellite accumulation time limit (as determined by your institution and local regulations), contact your EHS department to schedule a pickup.
-
Professional Disposal: Your EHS department will arrange for the transport and ultimate disposal of the hazardous waste by a licensed and certified hazardous waste management company. The most common method for the disposal of organic chemical waste is high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
A Comprehensive Guide to the Safe Handling of 4-(Oxetan-3-yloxy)aniline
Hazard Analysis: Understanding the Risks of Substituted Anilines
Aniline and its derivatives are well-documented as toxic substances.[5][6][7] The primary routes of exposure are inhalation, skin absorption, and ingestion.[6][7] Systemic effects can be significant and may include methemoglobinemia—a condition where the blood's ability to carry oxygen is reduced—leading to symptoms like cyanosis (bluish discoloration of the skin), headache, and dizziness.[4][8] Aniline itself is classified as toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen and mutagen.[5][7] Given these precedents, 4-(Oxetan-3-yloxy)aniline should be handled as a substance of unknown toxicity with a high degree of caution, assuming it may possess similar hazardous properties.[9]
| Potential Hazard | Primary Route of Exposure | Potential Health Effects (based on Aniline analogues) |
| Acute Toxicity | Inhalation, Dermal Contact, Ingestion | Toxic if swallowed, in contact with skin, or inhaled.[5][7][10] |
| Skin Irritation/Sensitization | Dermal Contact | May cause skin irritation and could be a skin sensitizer.[5][7] |
| Eye Damage | Ocular Contact | May cause serious eye damage.[7] |
| Systemic Toxicity | All routes | May interfere with oxygen transport in the blood (methemoglobinemia).[4][8] |
| Chronic Toxicity | Repeated Exposure | Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged or repeated exposure.[5][7][10] |
| Aquatic Toxicity | Environmental Release | Potentially toxic to aquatic life with long-lasting effects.[5][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
Core PPE Requirements
-
Gloves : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately if contamination is suspected.[5][11] Never underestimate the risk of dermal absorption with aniline-like compounds.[6]
-
Eye Protection : Chemical splash goggles are the minimum requirement.[9][11][12] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is essential.[9][13] Regular eyeglasses are not a substitute for proper safety eyewear.[11]
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is required. This protects your skin and personal clothing from splashes and spills.[12][13][14]
-
Full Coverage : Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11][12][14]
Respiratory Protection
All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][11][15] If engineering controls are insufficient or during a significant spill, a fit-tested respirator may be necessary. For aniline, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended in situations with potentially unsafe vapor levels.[6]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this chemical throughout its lifecycle in the laboratory.
Receiving and Storage
-
Verification : Upon receipt, ensure the container is properly labeled and sealed.
-
Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][15] The container should be kept tightly closed under an inert atmosphere and protected from light.[1][5] Store in a designated, labeled cabinet for toxic chemicals.[12][14]
Handling and Use Protocol
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.[11] Have a spill kit readily accessible.
-
Aliquotting and Transfer : Conduct all transfers of the solid or solutions within the fume hood. Use a tray to contain any potential spills during transport.[11]
-
Heating : Avoid heating the compound in an open vessel. If heating is required, use a contained system with appropriate pressure relief. Be aware that heating may increase its volatility.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[12][14] Do not eat, drink, or apply cosmetics in the laboratory.[12]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure.
Diagram: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Control : If safe to do so, prevent the spread of the material using spill absorbents.
-
Cleanup : For small spills, use an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[16]
-
Decontamination : Decontaminate the spill area thoroughly. Remove and double-bag all contaminated clothing and PPE.[6]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.[17]
Waste Segregation and Collection
-
Solid Waste : Contaminated gloves, wipes, and other solid materials should be collected in a clearly labeled, leak-proof container designated for hazardous solid waste.[17][18]
-
Liquid Waste : Solutions containing the compound and solvent rinses from cleaning glassware must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[17][18] Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[14][17]
-
Storage : Keep waste containers securely closed and store them in a designated satellite accumulation area.[17]
-
Pickup : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[17] Never dispose of this chemical down the drain or in the regular trash.[17]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding your commitment to personal and environmental safety.
References
- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. appretech.com [appretech.com]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 13. youthfilter.com [youthfilter.com]
- 14. greenwgroup.com [greenwgroup.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

